Masofaniten
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[[4-[2-[3-chloro-4-(2-chloroethoxy)-5-cyanophenyl]propan-2-yl]phenoxy]methyl]pyrimidin-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N4O4S/c1-24(2,18-12-16(14-27)22(21(26)13-18)33-11-9-25)17-4-6-20(7-5-17)34-15-19-8-10-28-23(29-19)30-35(3,31)32/h4-8,10,12-13H,9,11,15H2,1-3H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCZSODXLFBYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2=NC(=NC=C2)NS(=O)(=O)C)C3=CC(=C(C(=C3)Cl)OCCCl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416716-62-4 | |
| Record name | Masofaniten [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2416716624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Masofaniten | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQ2SF7P8B2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Masofaniten's Mechanism of Action on the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Masofaniten (formerly EPI-7386) is a first-in-class, orally bioavailable small molecule inhibitor of the Androgen Receptor (AR). It belongs to a novel class of drugs known as "anitens".[1] Unlike second-generation antiandrogens such as enzalutamide, which target the C-terminal Ligand-Binding Domain (LBD) of the AR, this compound employs a unique mechanism by directly binding to the intrinsically disordered N-Terminal Domain (NTD).[2][3][4] This interaction is designed to inhibit AR transcriptional activity, representing a distinct therapeutic strategy to overcome resistance mechanisms associated with the LBD, including mutations and the expression of constitutively active AR splice variants (AR-SVs) that lack the LBD.[5][6]
Preclinical studies demonstrated this compound's ability to inhibit the transcription of genes regulated by both full-length AR and truncated AR-SVs.[7] However, despite promising early-phase data, the Phase 2 clinical trial (NCT05075577) evaluating this compound in combination with enzalutamide for metastatic castration-resistant prostate cancer (mCRPC) was discontinued in November 2024.[8][9][10] A planned futility analysis revealed a low probability of meeting the primary endpoint, as the combination did not show a significant efficacy benefit over enzalutamide monotherapy.[8]
This guide provides an in-depth technical overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: N-Terminal Domain Inhibition
The Androgen Receptor is a transcription factor composed of three primary functional domains: the N-Terminal Domain (NTD), the DNA-Binding Domain (DBD), and the Ligand-Binding Domain (LBD).[11] The NTD, which is intrinsically disordered, is crucial for the receptor's transcriptional activity.[12]
This compound's mechanism is centered on its ability to directly engage the NTD. Specifically, it binds to a region within the NTD known as Transactivation Unit 5 (Tau5).[11] This interaction inhibits the recruitment of essential co-activator proteins and the basal transcription machinery, thereby blocking AR-mediated gene transcription.[11][13] This direct inhibition of the transcriptional machinery hub distinguishes it from LBD-targeted therapies.[5]
A key therapeutic rationale for this approach is its efficacy against AR splice variants like AR-V7, a common resistance mechanism to LBD-targeted drugs.[4] Since these variants lack the LBD, they are constitutively active and insensitive to drugs like enzalutamide. By targeting the NTD, which is present in both full-length AR and its splice variants, this compound was developed to overcome this form of resistance.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Potency
| Compound | Assay | Cell Line | IC₅₀ (nM) | Source |
| This compound | Luciferase Reporter | LNCaP | 421 | [7] |
| This compound | Antiandrogenic Potency | In Vitro | 535 | [9] |
| Ralaniten (Predecessor) | Antiandrogenic Potency | In Vitro | 9,580 | [9] |
This compound demonstrates over 20-fold greater potency than its predecessor compound, ralaniten.[4][9]
Table 2: Clinical Efficacy (Prostate-Specific Antigen [PSA] Response)
| Study Phase | Treatment Arm | Patient Population | PSA50 Response | PSA90 Response | Source |
| Phase 1 (n=16) | This compound + Enzalutamide | mCRPC | 88% | 69% | [11] |
| Phase 2 (Interim) | This compound + Enzalutamide | mCRPC (2nd Gen Naïve) | 88% | 64% | [8] |
| Phase 2 (Interim) | Enzalutamide Monotherapy | mCRPC (2nd Gen Naïve) | 87% | 73% | [8] |
The Phase 2 interim analysis did not show a clear efficacy benefit for the combination therapy over enzalutamide alone, leading to the trial's discontinuation.[8]
Key Experimental Protocols
Detailed methodologies for the preclinical characterization of this compound's mechanism of action are outlined below, synthesized from published conference materials.[7][11]
Target Engagement and Binding Assays
Objective: To confirm direct binding of this compound to the AR-NTD and demonstrate target engagement in a cellular context.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protein Expression: Express and purify the recombinant AR-NTD* fragment containing the Tau5 domain (residues A350-C448).
-
Saturation Transfer Difference (STD)-NMR: Acquire 1D ¹H NMR spectra of this compound in the presence and absence of the AR-NTD* protein. Irradiate the protein and observe the transfer of saturation to the ligand protons in close contact, confirming binding.
-
Carr-Purcell-Meiboom-Gill (T2-CPMG) NMR: Measure the T2 relaxation time of this compound in the presence of increasing concentrations of AR-NTD*. A decrease in T2 relaxation indicates binding to the larger protein molecule. Enzalutamide is used as a negative control.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Cell Culture: Culture prostate cancer cells (e.g., CWR-R1) expressing full-length AR or AR splice variants.
-
Compound Treatment: Treat cells with this compound or vehicle control.
-
Thermal Challenge: Heat cell lysates across a temperature gradient (e.g., 40°C to 60°C).
-
Protein Analysis: Separate soluble and aggregated protein fractions via centrifugation. Analyze the amount of soluble AR remaining at each temperature by Western blot. A shift in the melting curve indicates ligand binding and stabilization/destabilization of the target protein.
-
Transcriptional Activity and Genomic Analysis
Objective: To determine the effect of this compound on global AR-regulated gene expression and AR chromatin binding.
-
RNA-Sequencing (RNA-seq):
-
Cell Culture and Treatment: Culture LNCaP cells in steroid-depleted media, followed by treatment with synthetic androgen (R1881) in the presence of this compound, enzalutamide, combination, or vehicle.
-
RNA Extraction & Library Prep: Extract total RNA and prepare sequencing libraries using a standard kit (e.g., NEBNext Ultra II).
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., HiSeq 2500).
-
Data Analysis: Align reads to the human genome, quantify gene expression, and perform differential expression analysis to identify genes whose androgen-induced expression is inhibited by the treatments. Gene Set Enrichment Analysis (GSEA) is used to identify affected pathways.
-
-
Chromatin Immunoprecipitation-Sequencing (ChIP-seq):
-
Cell Culture and Crosslinking: Treat LNCaP cells as in the RNA-seq protocol. Crosslink protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse cells and shear chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the Androgen Receptor.
-
DNA Purification and Sequencing: Reverse crosslinks, purify the immunoprecipitated DNA, and prepare sequencing libraries.
-
Data Analysis: Align reads to the human genome and perform peak calling to identify AR binding sites. Analyze the number and intensity of AR peaks under different treatment conditions to determine if this compound prevents AR from binding to its target gene enhancers.
-
Conclusion and Future Outlook
This compound represents a pioneering effort in targeting the N-Terminal Domain of the Androgen Receptor, a novel approach to circumventing established mechanisms of resistance to prostate cancer therapies. Preclinical data robustly supported its unique mechanism of action, demonstrating direct binding to the AR-NTD and subsequent inhibition of AR-driven transcription, even in models expressing resistance-conferring AR splice variants.
However, the clinical translation of this mechanism proved challenging. The discontinuation of the Phase 2 combination trial underscores the complexity of AR signaling in mCRPC and the high bar for improving upon the current standard of care. While the combination of this compound with enzalutamide was well-tolerated, it did not produce a superior anti-tumor response as measured by PSA decline.[8][10] The development of this compound has been discontinued.[9] Despite this outcome, the exploration of the AR-NTD as a therapeutic target has provided valuable insights for the field and may pave the way for future drug development efforts aimed at this critical domain of the Androgen Receptor.
References
- 1. Phase 1/2 study of EPI-7386 in combination with enzalutamide (enz) compared with enz alone in subjects with metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]
- 2. essapharma.com [essapharma.com]
- 3. pcf.org [pcf.org]
- 4. auajournals.org [auajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. urotoday.com [urotoday.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. urotoday.com [urotoday.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Oral EPI-7386 in Patients with Castration-Resistant Prostate Cancer [clin.larvol.com]
- 11. filecache.investorroom.com [filecache.investorroom.com]
- 12. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stopping the cycle: combination therapy reduces growth of androgen-receptor positive breast and prostate cancers | Genome Sciences Centre [bcgsc.ca]
what is the chemical structure of Masofaniten
An In-depth Technical Guide to Masofaniten
Introduction
This compound (formerly known as EPI-7386) is a first-in-class, orally bioavailable, second-generation small molecule inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] It was developed by ESSA Pharma for the treatment of prostate cancer.[3] this compound's unique mechanism of action, which involves selectively binding to the NTD of the AR, was investigated as a potential therapy to overcome resistance mechanisms associated with other androgen receptor-targeted therapies.[4][5] The U.S. Food and Drug Administration (FDA) had granted Fast Track designation to this compound for the treatment of adult male patients with metastatic castration-resistant prostate cancer (mCRPC) resistant to standard-of-care treatment.[4][6][7] However, in November 2024, the Phase 2 clinical trial of this compound in combination with enzalutamide was terminated due to a low probability of achieving the primary endpoint.[6][8]
Chemical Structure and Properties
This compound is classified as an antineoplastic agent and belongs to the chemical classes of chlorobenzenes, ethers, nitriles, pyrimidines, and sulfonamides.[3]
| Property | Value |
| IUPAC Name | N-[4-[[4-[2-[3-chloro-4-(2-chloroethoxy)-5-cyanophenyl]propan-2-yl]phenoxy]methyl]pyrimidin-2-yl]methanesulfonamide[1][9] |
| Molecular Formula | C24H24Cl2N4O4S[1][10] |
| Molecular Weight | 535.4 g/mol [1] |
| CAS Number | 2416716-62-4[1][9] |
| Synonyms | EPI-7386, Androgen receptor-IN-2[1][2][9][10] |
| InChI Key | GVCZSODXLFBYSS-UHFFFAOYSA-N[9] |
Mechanism of Action
This compound functions as an androgen receptor antagonist by selectively binding to the N-terminal domain (NTD) of the androgen receptor.[2][4][10] This binding disrupts the AR signaling pathway, which is a primary driver of prostate cancer growth.[4] By targeting the NTD, this compound was designed to block AR transcription, irrespective of the resistance mechanisms that can develop in the ligand-binding domain, which is the target of many other antiandrogen therapies.[5][11][12] Preclinical studies suggested that the combination of this compound with enzalutamide could result in a more profound blockade of the AR pathway and greater antitumor activity than either agent alone.[11][12]
Preclinical Studies
Experimental Protocols
-
Androgen-Induced PSA-Luciferase Assay : This assay was utilized to measure the ability of this compound to inhibit androgen binding to the androgen receptor. The half-maximal inhibitory concentration (IC50) was determined from the results.[13]
-
Cell Proliferation Assays : The effect of this compound on cell growth was assessed in LNCaP and LNCaP95 prostate cancer cell lines. The IC50 values for cell proliferation inhibition were calculated.[13]
-
In Vivo Tumor Growth Inhibition : The in vivo efficacy of this compound was evaluated in NCG mice bearing LNCaP tumors. This compound was administered orally at a dose of 60 mg/kg, and its effect on tumor regression was observed.[13]
Quantitative Data
| Assay/Cell Line | IC50 |
| Androgen-induced PSA-Luciferase Assay | 535 nM[13] |
| LNCaP cell proliferation | 0.44 µM[13] |
| LNCaP95 cell proliferation | 3.78 µM[13] |
Clinical Development
This compound was evaluated in a Phase 1/2 clinical trial for patients with metastatic castration-resistant prostate cancer (mCRPC).[5]
Clinical Trial Design and Protocols
-
Phase 1 Study (NCT04421222) : This was a monotherapy study in patients with mCRPC whose tumors had progressed on standard-of-care therapies.[4][14]
-
Phase 1/2 Study (NCT05075577) : This multicenter, open-label, randomized trial evaluated this compound in combination with enzalutamide in patients with mCRPC who were naïve to second-generation antiandrogens.[4][11][12][14]
-
Phase 1 Dose Escalation : This part of the study examined escalating doses of this compound in combination with enzalutamide (120 mg or 160 mg once daily) to determine the recommended Phase 2 combination doses (RP2CDs).[11][12]
-
Phase 2 Dose Expansion : This was designed as a two-arm, 2:1 randomized trial. It planned to enroll approximately 120 patients to compare the antitumor activity of this compound (600 mg twice daily) plus enzalutamide (160 mg once daily) against enzalutamide (160 mg once daily) alone.[11][12][14] The primary endpoint was the proportion of patients achieving a prostate-specific antigen (PSA) reduction of 90% or more (PSA90).[6][8] Secondary endpoints included the proportion of patients achieving a PSA reduction of 50% or more (PSA50) and PSA response rates at 90 days.[6]
-
Clinical Efficacy Data
The following tables summarize the efficacy data from the Phase 1 dose escalation and the interim analysis of the Phase 2 trial.
Phase 1 Dose Escalation Efficacy (n=16 evaluable patients) [12][15][16]
| Endpoint | Result |
| PSA50 Response Rate | 88% (14 of 16) |
| PSA90 Response Rate | 88% (14 of 16) |
| PSA90 in < 90 days | 69% (11 of 16) |
| PSA < 0.2 ng/mL | 63% (10 of 16) |
Phase 2 Interim Analysis (n=52 patients) [6][7]
| Endpoint | This compound + Enzalutamide Arm | Enzalutamide Monotherapy Arm |
| PSA90 Response Rate | 64% | 73% |
| PSA50 Response Rate | 88% | 87% |
| PSA50 Response Rate at 90 days | 93% | 86% |
| PSA90 Response Rate at 90 days | 67% | 71% |
Safety and Tolerability
In the Phase 1 study, this compound as a monotherapy was well tolerated up to a dose of 1200 mg total daily (600 mg twice daily).[5] The most common grade 1 and 2 treatment-related adverse effects included nausea, fatigue, diarrhea, anemia, increased aspartate aminotransferase, and hot flush.[5]
In the combination study with enzalutamide, the regimen was also well-tolerated, with a safety profile consistent with enzalutamide monotherapy.[4][11][12] Most adverse events were Grade 1 and 2, related to either AR inhibition or gastrointestinal irritation.[4][15] A Grade 3 rash was observed in one patient in the cohort receiving this compound 600 mg twice daily plus enzalutamide 160 mg once daily.[4][11][12]
Recent Developments and Future Outlook
In November 2024, ESSA Pharma announced the termination of the Phase 2 clinical trial (NCT05075577) of this compound.[6][8] The decision was based on a pre-specified interim futility analysis which indicated a low probability of the study meeting its primary endpoint.[6][7][8] The analysis showed that the PSA90 response rate in the combination arm was not superior to the enzalutamide monotherapy arm, which performed better than historical controls.[6][7] Following this decision, the company also planned to conclude its other remaining clinical studies involving this compound.[17][6] This development has halted the progression of this compound as a potential therapy for prostate cancer.
References
- 1. This compound | C24H24Cl2N4O4S | CID 146484310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound - ESSA Pharma - AdisInsight [adisinsight.springer.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. onclive.com [onclive.com]
- 6. urologytimes.com [urologytimes.com]
- 7. onclive.com [onclive.com]
- 8. ESSA Pharma halts Phase II study in prostate cancer treatment [clinicaltrialsarena.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. abmole.com [abmole.com]
- 14. ESSA Pharma Announces Initiation of Phase 2 Study Evaluating this compound (EPI-7386) in Combination with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]
- 15. urotoday.com [urotoday.com]
- 16. ESSA Pharma Presents Updated Phase 1/2 this compound (EPI-7386) Clinical Data at the 2024 ESMO Congress [prnewswire.com]
- 17. ESSA Pharma Ends Phase 2 Study of this compound and Enzalutamide in Metastatic Castration-Resistant Prostate Cancer [synapse.patsnap.com]
EPI-7386 (Masofaniten): A Technical Guide to its Developmental History and Background
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EPI-7386, now known as masofaniten, is a first-in-class, oral, small-molecule inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR). Developed by ESSA Pharma Inc., it represents a novel therapeutic strategy for prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC). Unlike current second-generation antiandrogens (e.g., enzalutamide, apalutamide) that target the AR's ligand-binding domain (LBD), EPI-7386 functions by disrupting the transcriptional activity of the AR through its NTD. This unique mechanism allows it to bypass common LBD-related resistance mechanisms, such as point mutations and the expression of constitutively active AR splice variants (e.g., AR-V7) that lack the LBD. Preclinical data has demonstrated its potency, metabolic stability, and ability to inhibit tumor growth in enzalutamide-resistant models. Clinically, EPI-7386 has been evaluated as both a monotherapy and in combination with LBD inhibitors, showing a favorable safety profile and promising anti-tumor activity.
Introduction: The Androgen Receptor and Therapeutic Resistance
Androgen receptor (AR) signaling is the primary driver of prostate cancer progression, even in the castration-resistant state.[1][2] The AR is a modular protein comprising several functional domains, principally the N-terminal domain (NTD), a DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD).[3] For decades, therapeutic strategies have focused on androgen deprivation or targeting the LBD.
However, resistance to LBD-targeted therapies inevitably develops. Key mechanisms include:
-
LBD mutations: Alterations in the LBD that prevent drug binding while maintaining androgen sensitivity.[4]
-
AR gene amplification: Overexpression of the AR protein, which can render low levels of androgens sufficient for signaling.[4]
-
AR splice variants (AR-Vs): Production of truncated AR proteins that lack the LBD.[4] These variants, such as AR-V7, are constitutively active and do not require androgen binding for their function, making them completely resistant to LBD-targeted drugs.[3][4]
The emergence of these resistance mechanisms, particularly LBD-lacking splice variants, created a critical need for new therapeutic approaches that could inhibit AR signaling downstream of the LBD.
Developmental History and Rationale
EPI-7386 belongs to a class of compounds called "anitens," which are designed to specifically target the AR NTD.[3][5] It is a second-generation aniten, developed to improve upon the potency and metabolic stability of earlier compounds like EPI-002 and EPI-506.[4][5] The first-generation inhibitor, EPI-002, showed only minor PSA declines in mCRPC patients, highlighting the need for a more potent and stable molecule.[4]
EPI-7386 was engineered to exhibit higher potency, greater stability in human hepatocytes, and a favorable pharmacokinetic profile suitable for once-daily oral administration.[5][6] Preclinical studies demonstrated a 20-fold improvement in cellular potency compared to EPI-002.[4][6] The U.S. FDA granted Fast Track designation to EPI-7386 for the treatment of mCRPC resistant to standard-of-care therapy, underscoring its potential to address a significant unmet medical need.[7]
Mechanism of Action
EPI-7386 exerts its inhibitory effect by directly binding to the N-terminal domain of the AR.[8] Specifically, two-dimensional Nuclear Magnetic Resonance (2D NMR) studies have shown that EPI-7386 interacts with amino acid residues, including two tryptophan residues (W397 and W433), within the Transcription Activation Unit 5 (Tau-5) region of the NTD.[1][3] The Tau-5 region is critical for the transcriptional activity of the AR, as it mediates essential protein-protein interactions with the transcriptional machinery.[3]
By binding to this site, EPI-7386 disrupts these interactions, effectively blocking the ability of both full-length AR and truncated AR splice variants to initiate gene transcription.[3][9] This leads to several downstream effects:
-
Inhibition of AR-mediated gene expression: EPI-7386 suppresses the AR-regulated transcriptome, including in cellular models driven exclusively by AR-V7.[1][10]
-
Displacement of AR from DNA: Chromatin immunoprecipitation sequencing (ChIP-seq) has shown that EPI-7386 displaces androgen-induced AR binding from the genome.[1]
-
Synergy with LBD inhibitors: When combined with LBD inhibitors like enzalutamide, EPI-7386 leads to a broader, deeper, and more complete abrogation of AR binding to DNA and inhibition of AR-regulated gene expression.[1][9]
This mechanism is fundamentally different from LBD inhibitors, which cannot affect the activity of AR splice variants that lack the LBD.
Caption: Androgen Receptor (AR) signaling pathway and points of inhibition.
Preclinical Development
EPI-7386 has undergone comprehensive preclinical characterization, demonstrating favorable pharmacologic and metabolic properties.
In Vitro Activity
Studies in various prostate cancer cell lines have confirmed the on-target activity of EPI-7386. It has shown potent inhibition of AR-driven activity in models expressing full-length AR, as well as in models resistant to enzalutamide and those driven by AR-V7.[4][10] In vitro, EPI-7386 displays IC50 potency comparable to the 'lutamide' class of antiandrogens in standard AR inhibition assays.[11]
Preclinical Pharmacokinetics & Metabolism
Pharmacokinetic (PK) studies in multiple animal species indicated that EPI-7386 has properties suitable for clinical development, including high exposure and a long half-life.[5][11] It is metabolically stable in vitro across mouse, rat, dog, monkey, and human hepatocytes.[5]
Table 1: Summary of Preclinical Pharmacokinetic Parameters for EPI-7386
| Species | Terminal Half-Life (t½) | Oral Bioavailability (%) | Predicted Human Clearance (mL/min/kg) |
|---|---|---|---|
| Mouse | ~5.8 hours[5] | 33–112%[5] | 0.16–0.39[5] |
| Rat | ~4.9 hours[5] | >100%[5] | 0.16–0.39[5] |
| Dog | ~13.4 hours[5] | >100%[5] | 0.16–0.39[5] |
| Human (in vitro) | >360 min (hepatocytes)[5] | - | 0.16–0.39 (predicted)[5] |
Data sourced from abstracts presented at scientific meetings.[5]
In Vivo Xenograft Models
In animal models, EPI-7386 has demonstrated significant anti-tumor activity. It induced tumor regressions in several CRPC xenografts, including models resistant to enzalutamide.[4][6] Notably, in an enzalutamide-resistant VCaP xenograft model, EPI-7386 showed superior anti-tumor activity compared to enzalutamide, both as a single agent and in combination.[11] The combination of EPI-7386 with enzalutamide resulted in a more robust and homogeneous anti-tumor response, providing a strong rationale for clinical combination studies.[4][11]
Clinical Development
The clinical development of EPI-7386 has progressed through Phase 1 and 2 trials, evaluating its safety, pharmacokinetics, and efficacy in patients with advanced prostate cancer.
Caption: Clinical development workflow for EPI-7386 (this compound).
Phase 1 Monotherapy (NCT04421222)
The first-in-human Phase 1 study of EPI-7386 began in 2020.[7][12] The dose-escalation part (Phase 1a) evaluated the safety and tolerability of EPI-7386 as a single agent in heavily pretreated mCRPC patients who had progressed on standard-of-care therapies.[7][13]
-
Safety: EPI-7386 was found to be safe and well-tolerated, with most related adverse events being Grade 1 or 2, consistent with those seen with second-generation antiandrogens (e.g., fatigue).[14] No dose-limiting toxicities (DLTs) were observed up to a dose of 1200 mg daily (600 mg BID).[14]
-
Pharmacokinetics: The trial confirmed preclinical projections, showing that EPI-7386 is well-absorbed and has a long half-life of at least 24 hours in patients.[7] Doses above 400 mg QD achieved exposures at or above levels associated with anti-tumor activity in animal models.[14]
-
Efficacy: Preliminary signals of anti-tumor activity were observed. In the initial 200 mg cohort, one of three patients who completed 12 weeks of therapy experienced a PSA decline of over 50%.[7]
Phase 1/2 Combination Therapy (NCT05075577)
Based on strong preclinical rationale, a Phase 1/2 trial was initiated to evaluate EPI-7386 in combination with enzalutamide for mCRPC patients naive to second-generation antiandrogens.[2][9]
-
Pharmacokinetics (Drug-Drug Interaction): As expected, enzalutamide, a known CYP3A4 inducer, significantly reduced EPI-7386 exposure (by 60-80%).[2][9] However, this was mitigated by increasing the EPI-7386 dose and switching to twice-daily (BID) dosing, which maintained clinically relevant drug levels.[8] EPI-7386 had a minimal impact on enzalutamide exposure, allowing for the use of the full 160 mg dose of enzalutamide.[2][8]
-
Safety: The combination was well-tolerated, with a safety profile consistent with enzalutamide monotherapy.[2][9]
-
Efficacy: The combination has shown promising and durable anti-tumor activity.[15]
Table 2: Preliminary Efficacy of EPI-7386 + Enzalutamide in mCRPC (Phase 1)
| Efficacy Endpoint | Patient Response Rate (%) |
|---|---|
| PSA50 (≥50% decline in PSA) | 88%[15] |
| PSA90 (≥90% decline in PSA) | 88%[15] |
| PSA < 0.2 ng/mL | 63%[15] |
Data as of September 2024 from 16 patients across all dosing cohorts. Median time to PSA progression and radiographic progression-free survival had not yet been reached after 15.2 months of follow-up.[15]
Based on these results, the recommended Phase 2 doses (RP2CDs) were established as this compound 600 mg BID in combination with enzalutamide 160 mg QD.[15] The study has advanced to a randomized Phase 2 portion comparing the combination to enzalutamide alone.[16] EPI-7386 is also being evaluated in combination with apalutamide or abiraterone acetate plus prednisone.[17]
Detailed Experimental Protocols
The following sections describe the generalized methodologies for the key experiments used in the preclinical characterization of EPI-7386.
Cellular Thermal Shift Assay (CETSA)
This assay is used to confirm direct target engagement of a drug with its protein target in a cellular environment. It relies on the principle that ligand binding can stabilize a protein against thermal denaturation.
-
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP for full-length AR, or engineered lines expressing only AR-V7) are cultured to ~80-90% confluency. Cells are treated with either EPI-7386 at various concentrations or a vehicle control (e.g., DMSO) and incubated for 1-4 hours at 37°C to allow for cell penetration and target binding.[9]
-
Heat Challenge: The cell suspensions are aliquoted into PCR tubes or plates and subjected to a temperature gradient (e.g., 40°C to 70°C) for a short duration (typically 3 minutes) using a thermal cycler, followed by a cooling step.[9][18]
-
Protein Extraction: Cells are lysed via freeze-thaw cycles or lysis buffer. The lysate is then centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]
-
Detection: The supernatant containing the soluble, non-denatured protein is collected. The amount of soluble AR remaining at each temperature is quantified by Western blot or other immunoassays like AlphaScreen®.[8][19] A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target stabilization and thus, direct binding.[8]
2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is used to provide atomic-level detail on the binding interaction between a small molecule and its protein target.
-
Protein Preparation: A purified, isotopically labeled (e.g., ¹³C or ¹⁵N) fragment of the AR-NTD containing the Tau-5 region is prepared.
-
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD)-NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) are employed. In these experiments, the protein is irradiated, and the saturation is transferred to a tightly bound ligand. The specific protons on EPI-7386 that are in close proximity to the AR-NTD can be identified, mapping the binding interface.[11]
-
Protein-Observed NMR: A 2D ¹H-¹⁵N HSQC spectrum of the labeled AR-NTD is acquired in the absence and presence of EPI-7386. When EPI-7386 binds, it alters the chemical environment of the amino acid residues at the binding site. This causes "chemical shift perturbations" in the spectrum, allowing for the identification of the specific residues (e.g., W397, W433) involved in the interaction.[3][11]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide DNA binding sites of a transcription factor like the androgen receptor.
-
Cell Treatment and Crosslinking: Prostate cancer cells (e.g., LNCaP) are treated with androgens (e.g., DHT), EPI-7386, enzalutamide, a combination, or vehicle. The cells are then treated with a crosslinking agent (e.g., formaldehyde) to covalently link proteins to the DNA they are bound to.[16]
-
Chromatin Shearing: The cells are lysed, and the chromatin is isolated. The chromatin is then sheared into smaller fragments (typically 200-600 base pairs) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the androgen receptor is used to immunoprecipitate the AR-DNA complexes from the cell lysate. A control immunoprecipitation with a non-specific antibody (e.g., IgG) is also performed.
-
DNA Purification and Sequencing: The crosslinks are reversed, and the DNA is purified from the immunoprecipitated complexes. This DNA is then prepared into a library and sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome. "Peaks" are identified where there is a significant enrichment of reads in the AR-antibody sample compared to the control, indicating an AR binding site.[4] By comparing the AR cistrome (the complete set of binding sites) between different treatment conditions, the effect of EPI-7386 on AR's genomic occupancy can be determined.[1]
Enzalutamide-Resistant Xenograft Models
In vivo models are crucial for evaluating the anti-tumor efficacy of a drug candidate in a physiological context.
-
Cell Line Implantation: Immunocompromised mice (e.g., castrated male BALB/c nude mice) are subcutaneously implanted with human prostate cancer cells, such as VCaP or 22Rv1, which are known to develop resistance to enzalutamide.[5][11]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a specified size. The mice are then randomized into different treatment groups: vehicle control, enzalutamide, EPI-7386, and the combination of EPI-7386 and enzalutamide. Drugs are typically administered daily via oral gavage.[5]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Mouse body weight is also monitored as a measure of general toxicity. At the end of the study, tumors are excised and weighed.[5]
-
Data Analysis: The change in tumor volume over time is plotted for each group. Statistical analyses are performed to determine if the drug treatments significantly inhibit tumor growth compared to the control group and if the combination is superior to the single agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Article | Netherlands Cancer Institute [nki.nl]
- 3. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. focusononcology.com [focusononcology.com]
- 7. academic.oup.com [academic.oup.com]
- 8. urotoday.com [urotoday.com]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cienciavida.org [cienciavida.org]
- 11. filecache.investorroom.com [filecache.investorroom.com]
- 12. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phase 1/2 study of EPI-7386 in combination with enzalutamide (enz) compared with enz alone in subjects with metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]
- 16. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]
- 17. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Masofaniten: A Second-Generation Androgen Receptor N-Terminal Domain Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Masofaniten (formerly EPI-7386) is an orally bioavailable, second-generation small molecule inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] Developed to overcome resistance mechanisms associated with conventional androgen deprivation therapies that target the AR ligand-binding domain (LBD), this compound offered a novel mechanism of action by disrupting AR signaling at a different site.[3][4] Despite promising preclinical data and early clinical activity, the development of this compound was halted in late 2024 following a futility analysis of a Phase 2 clinical trial, which indicated a low probability of meeting its primary endpoint.[5][6] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.
Introduction: The Rationale for Targeting the AR N-Terminal Domain
The androgen receptor is a critical driver of prostate cancer growth and progression.[1] Standard-of-care treatments for advanced prostate cancer, such as enzalutamide, target the ligand-binding domain of the AR, either by inhibiting androgen synthesis or by blocking androgen binding.[7] However, resistance to these therapies inevitably develops through various mechanisms, including mutations in the AR LBD and the expression of AR splice variants (AR-Vs) that lack the LBD and are constitutively active.[1]
The N-terminal domain of the AR is essential for the receptor's transcriptional activity and is present in both full-length AR and AR-Vs.[1] This makes the AR NTD an attractive therapeutic target to overcome resistance to LBD-targeted therapies.[4] this compound was developed as a second-generation NTD inhibitor with improved potency and metabolic stability compared to first-generation compounds like ralaniten (EPI-002).[3][7] Ralaniten's development was discontinued due to modest and transient clinical activity, highlighting the need for more potent successors.[7]
Mechanism of Action
This compound selectively binds to the N-terminal domain of the androgen receptor, a region not targeted by other approved therapies.[3][8] This binding event disrupts the transcriptional activity of the AR, thereby inhibiting the signaling pathway that drives the growth of prostate cancer cells.[2] A key advantage of this mechanism is its ability to inhibit the activity of both full-length AR and constitutively active AR splice variants, which are a common cause of resistance to LBD-targeting drugs.[4] Preclinical data suggested that the combination of this compound with an LBD inhibitor like enzalutamide could result in a more profound blockade of the AR pathway and greater anti-tumor activity.[9]
Figure 1: this compound's Mechanism of Action
Preclinical Data
This compound demonstrated significant improvements in potency and metabolic stability over first-generation AR NTD inhibitors.
In Vitro Potency
In cellular assays, this compound and other second-generation "Anitens" showed a 10- to 20-fold improvement in inhibiting AR-driven activity compared to the first-generation compound EPI-002.[3] The inhibitory activity was shown to be AR-dependent, with significantly lower potency in AR-independent prostate cancer cell lines.[3]
| Compound | Target | Assay | IC50 | Cell Line | Citation |
| This compound (as a next-gen Aniten) | AR-driven cellular activity | Proliferation Assay | ~1 µM | LNCaP (AR-dependent) | [3] |
| This compound (as a next-gen Aniten) | AR-driven cellular activity | Proliferation Assay | >10 µM | PC-3 (AR-independent) | [3] |
| EPI-002 (First-generation) | AR-driven cellular activity | Proliferation Assay | ~10 µM | Not specified | [3] |
Table 1: In Vitro Potency of this compound and a First-Generation AR NTD Inhibitor
In Vivo Models
While specific tumor growth inhibition data for this compound from xenograft models is not detailed in the available literature, it is stated that next-generation Anitens, the class of molecules to which this compound belongs, are potent against anti-androgen resistant prostate cancers in preclinical models.[3] For another novel AR NTD inhibitor, significant tumor growth inhibition was observed in a 22RV1 xenograft model, which is known to express AR splice variants and is resistant to standard AR-targeted therapies.[10]
Clinical Development and Discontinuation
This compound advanced into clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The U.S. Food and Drug Administration (FDA) granted Fast Track designation to this compound for adult male patients with mCRPC resistant to standard-of-care treatment.[11]
Phase 1 Studies
A Phase 1 monotherapy study (NCT04421222) evaluated the safety and tolerability of this compound in patients with mCRPC who had progressed on standard therapies.[8][11] this compound was found to be well-tolerated up to a dose of 1200 mg per day (600 mg twice daily).[4] The most common treatment-related adverse events were generally low-grade and included fatigue, nausea, and diarrhea.[4]
A Phase 1 dose-escalation study (part of NCT05075577) assessed this compound in combination with enzalutamide in mCRPC patients naive to second-generation antiandrogens.[8] The combination was well-tolerated, and the recommended Phase 2 dose was determined to be 600 mg of this compound twice daily with 160 mg of enzalutamide once daily.[8][11] Early results from the 16 evaluable patients in the Phase 1 portion showed promising PSA responses.[8][12]
| PSA Response | Percentage of Patients (n=16) |
| PSA50 (≥50% decline) | 88% |
| PSA90 (≥90% decline) | 88% |
| PSA <0.2 ng/mL | 63% |
Table 2: PSA Responses in the Phase 1 Combination Study of this compound and Enzalutamide[12]
Phase 2 Trial and Termination
The Phase 2 portion of the NCT05075577 trial was a randomized, open-label study comparing this compound plus enzalutamide to enzalutamide alone.[13] The primary endpoint was the proportion of patients achieving a PSA90 response.[5] In late 2024, ESSA Pharma announced the termination of the Phase 2 study.[5][10] The decision was based on a pre-specified futility analysis of data from 52 patients, which concluded that the trial was unlikely to meet its primary endpoint.[5][13] The analysis revealed that the PSA90 response rate in the enzalutamide monotherapy arm was higher than historically expected and comparable to the combination arm.[13][14]
| Treatment Arm | PSA90 Response Rate | PSA50 Response Rate |
| This compound + Enzalutamide | 64% | 88% |
| Enzalutamide Monotherapy | 73% | 87% |
Table 3: Interim Efficacy Results from the Terminated Phase 2 Trial[14]
Despite the disappointing efficacy results, the combination of this compound and enzalutamide was well-tolerated, with no new safety signals emerging.[14] Following this decision, all other clinical trials involving this compound were also discontinued.[13]
Experimental Protocols
Detailed, proprietary protocols for this compound are not publicly available. However, based on standard methodologies for evaluating AR inhibitors, the following represents a likely approach.
In Vitro Cell Viability Assay
Figure 2: Cell Viability Assay Workflow
Methodology:
-
Cell Culture: Prostate cancer cell lines (e.g., LNCaP for AR-dependent and PC-3 for AR-independent assessment) are cultured in appropriate media.[15]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.[15]
-
Treatment: After allowing cells to adhere, they are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a period of 72 hours to allow for the compound's effect on cell proliferation.[15]
-
Viability Assessment: A cell viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels, or MTT is added to each well.[15][16]
-
Data Acquisition: The luminescence or absorbance is measured using a microplate reader.
-
Analysis: Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
In Vivo Tumor Growth Inhibition Study
Methodology:
-
Animal Model: Immunocompromised mice (e.g., male nude or SCID mice) are used.[9][17]
-
Tumor Implantation: Human prostate cancer cells (e.g., 22Rv1, which expresses AR-Vs) are implanted subcutaneously.[10]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Animals are randomized into treatment and control groups. Treatment with this compound (administered orally) or vehicle is initiated.[17]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.
-
Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.
Conclusion
This compound represented a rational and innovative approach to overcoming resistance in prostate cancer by targeting the N-terminal domain of the androgen receptor. As a second-generation inhibitor, it demonstrated improved preclinical potency over its predecessors. While early clinical data in combination with enzalutamide were promising, the ultimate failure to demonstrate a significant clinical benefit over enzalutamide alone in a randomized Phase 2 trial led to the discontinuation of its development. The story of this compound underscores the challenges of translating preclinical promise into clinical success and highlights the high bar for improving upon existing effective therapies in mCRPC. The data and methodologies from the this compound program, however, provide valuable insights for the continued development of novel therapies for prostate cancer.
References
- 1. Differential Gene Expression Profiles between N-Terminal Domain and Ligand-Binding Domain Inhibitors of Androgen Receptor Reveal Ralaniten Induction of Metallothionein by a Mechanism Dependent on MTF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. Assays to Interrogate the Ability of Compounds to Inhibit the AF-2 or AF-1 Transactivation Domains of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essa terminates an N-terminal journey | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Viability Analysis and High-Content Live-Cell Imaging for Drug Testing in Prostate Cancer Xenograft-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. urologytimes.com [urologytimes.com]
- 14. onclive.com [onclive.com]
- 15. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on Masofaniten for Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masofaniten (formerly EPI-7386) is a first-in-class, orally bioavailable small molecule designed to treat prostate cancer by targeting the N-terminal domain (NTD) of the androgen receptor (AR). The AR signaling pathway is a critical driver of prostate cancer growth and progression, even in castration-resistant states.[1][2] Conventional anti-androgen therapies, such as enzalutamide, apalutamide, and darolutamide, function by competitively binding to the ligand-binding domain (LBD) of the AR. However, resistance to these agents frequently develops through mechanisms such as AR gene amplification, LBD mutations, or the expression of constitutively active AR splice variants (AR-SVs) that lack the LBD, like AR-V7.[1][3]
This compound presents a novel mechanism of action by binding to the NTD, a region essential for the receptor's transcriptional activity.[4][5] This allows it to inhibit AR signaling irrespective of LBD-related resistance mechanisms, offering a potential new line of therapy for patients who have progressed on standard-of-care treatments.[1][3][5] This document provides a comprehensive summary of the core preclinical data that established the scientific rationale for this compound's clinical development.
Mechanism of Action
This compound directly binds to the "Tau-5" region of the AR NTD, a key area for transcriptional activation.[2] This interaction disrupts the function of both full-length AR and truncated AR-SVs that drive resistance.
-
Target Engagement : Direct binding and target engagement with the AR NTD have been confirmed through multiple orthogonal methods, including two-dimensional Nuclear Magnetic Resonance (2D NMR) and Cellular Thermal Shift Assays (CETSA).[2][5] CETSA experiments demonstrated that this compound induces a thermal shift in both full-length AR and the AR-V7 splice variant, confirming physical interaction.[6]
-
Transcriptional Inhibition : By binding the NTD, this compound prevents the AR from binding to genomic DNA at target gene loci (e.g., KLK3, the gene for PSA).[6][7] Chromatin immunoprecipitation (ChIP-seq) analysis revealed that this compound displaces androgen-induced AR from the genome.[2] This leads to the suppression of AR-regulated gene expression.[6]
-
Overcoming Resistance : Because it does not target the LBD, this compound's activity is maintained in cellular models driven by AR splice variants (e.g., AR-V7, AR-V567es), which are a common mechanism of resistance to LBD-targeting drugs like enzalutamide.[1][5][6]
Quantitative Data Presentation
The preclinical efficacy and pharmacokinetic profile of this compound have been characterized in various in vitro and in vivo models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / Model | Result | Citation(s) |
| IC₅₀ (AR Activity) | LNCaP (Reporter Assay) | 421 nM | [8] |
| Potency vs. Gen 1 | AR-driven cellular models | ~20-fold improvement vs. EPI-002 | [1] |
| Activity vs. Enzalutamide | AR-V7 driven cell lines (LNCaP95, 22Rv1) | Superior inhibition of AR-regulated genes | [6] |
| Activity vs. Enzalutamide | Enzalutamide-resistant models | Maintained antitumor activity | [9][10] |
| Combination Effect | LNCaP and VCaP cells | Broader and deeper inhibition of AR transcription with enzalutamide | [6][7] |
Table 2: Preclinical Pharmacokinetics of this compound
| Parameter | Species | Result | Citation(s) |
| Metabolic Stability | Mouse, Rat, Dog, Monkey, Human (Hepatocytes) | High (In vitro t₁/₂ > 360 min) | [4][11] |
| Terminal Half-Life (t₁/₂) | Mouse | ~5.8 hours | [4][11] |
| Rat | ~4.9 hours | [4][11] | |
| Dog | ~13.4 hours | [4][11] | |
| Oral Bioavailability | Mouse | 33 - 112% | [4][11] |
| Rat & Dog | > 100% | [4][11] |
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Treatment | Outcome | Citation(s) |
| LNCaP (Enzalutamide-Sensitive) | This compound Monotherapy | Antitumor activity similar to enzalutamide | [9][10] |
| VCaP (Enzalutamide-Resistant) | This compound Monotherapy | Superior antitumor activity compared to enzalutamide | [9][10] |
| VCaP (Enzalutamide-Resistant) | This compound + Enzalutamide | Deeper and more consistent antitumor responses than either agent alone | [1][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
AR Transcriptional Activity (Reporter Assay)
-
Objective : To quantify the inhibition of AR-driven gene expression.
-
Cell Line : LNCaP cells, which express endogenous full-length AR, are typically used.
-
Method :
-
Cells are transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., probasin or PSA promoter).
-
Transfected cells are cultured in androgen-depleted media before being treated with a range of concentrations of this compound, a positive control (e.g., enzalutamide), and a vehicle control.
-
The AR pathway is stimulated with a synthetic androgen (e.g., R1881 or dihydrotestosterone).
-
After an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data are normalized to vehicle control, and IC₅₀ values are calculated from the dose-response curve.
-
Cell Viability / Proliferation Assays
-
Objective : To determine the effect of this compound on the growth of prostate cancer cells.
-
Cell Lines : A panel of prostate cancer cell lines is used, including androgen-sensitive (LNCaP), castration-resistant (C4-2), and AR-V7 expressing lines (22Rv1, LNCaP95).
-
Method :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of this compound or control compounds for a period of 3 to 6 days.
-
Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels.
-
Absorbance or luminescence is read using a plate reader.
-
Results are expressed as a percentage of the vehicle-treated control to determine the concentration that inhibits growth by 50% (GI₅₀).
-
In Vivo Xenograft Studies
-
Objective : To evaluate the antitumor efficacy of this compound in a living organism.
-
Animal Model : Immunocompromised male mice (e.g., SCID or nude mice) are used.
-
Method :
-
Tumor Implantation : Prostate cancer cells (e.g., LNCaP for androgen-sensitive or VCaP for castration-resistant models) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization & Dosing : Mice are randomized into treatment groups (e.g., vehicle control, this compound, enzalutamide, combination). This compound is administered orally, typically once daily.
-
Monitoring : Tumor volume (measured with calipers) and body weight are recorded 2-3 times per week.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration. Efficacy is determined by comparing the tumor growth inhibition (TGI) between the treated and control groups.
-
Summary and Conclusion
The preclinical data for this compound strongly supported its development as a novel therapeutic for prostate cancer. Its unique mechanism of targeting the AR NTD was shown to overcome key resistance pathways associated with current LBD-targeted therapies. In vitro studies demonstrated potent and selective on-target activity, particularly in models of enzalutamide resistance.[1][9][10] Furthermore, in vivo xenograft studies confirmed its antitumor efficacy, both as a single agent and in combination with enzalutamide, in resistant prostate cancer models.[9][10] The compound also exhibited a favorable pharmacokinetic profile in multiple animal species, suggesting its suitability for clinical investigation.[4][11]
This robust preclinical package provided the foundation for advancing this compound into Phase 1 and 2 clinical trials. While the Phase 2 combination trial with enzalutamide was ultimately terminated due to a futility analysis where the combination did not show a clear benefit over a better-than-expected enzalutamide monotherapy arm, the preclinical data remains a valuable case study in targeting the AR NTD.[12] These findings underscore the scientific validity of the NTD as a therapeutic target and may inform the development of future generations of AR inhibitors.
References
- 1. pcf.org [pcf.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ESSA Pharma Announces the Presentation of Preclinical Data Characterizing the Mechanism of Action of EPI-7386 [prnewswire.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ESSA Pharma Presents Preclinical Data Supporting the Therapeutic Potential of EPI-7386 at the 2021 American Association of Cancer Research (AACR) Annual Meeting [newswire.ca]
- 8. onclive.com [onclive.com]
- 9. Preclinical Data Highlighting Therapeutic Potential of EPI-7386 Presented at 2019 American Urological Association Annual Meeting [prnewswire.com]
- 10. Preclinical Data Highlighting Therapeutic Potential of EPI-7386 Presented at 2019 American Urological Association Annual Meeting - BioSpace [biospace.com]
- 11. researchgate.net [researchgate.net]
- 12. ESSA Pharma Announces Termination of Phase 2 Study Evaluating this compound Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - BioSpace [biospace.com]
The Discovery and Development of Masofaniten (EPI-7386): A Novel Androgen Receptor N-Terminal Domain Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Masofaniten (formerly EPI-7386) is a first-in-class, orally bioavailable, small molecule inhibitor that represents a novel approach to the treatment of prostate cancer.[1][2] Developed by ESSA Pharma Inc., this compound is an "aniten" compound designed to target the N-terminal domain (NTD) of the androgen receptor (AR), a key driver of prostate cancer progression.[2][3] This mechanism of action is distinct from currently approved androgen receptor pathway inhibitors (ARPIs), such as enzalutamide, which target the ligand-binding domain (LBD) of the AR.[4] By binding to the NTD, this compound has the potential to overcome common resistance mechanisms to LBD-targeted therapies, including AR splice variants that lack the LBD.[3][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Discovery and Synthesis
The discovery of this compound stems from a research program focused on identifying compounds that could inhibit the transcriptional activity of the AR by targeting the NTD.[6] The development of inhibitors targeting the AR-NTD was pursued to address the emergence of resistance to second-generation anti-androgens like enzalutamide.[7] While the specific chemical synthesis of this compound (EPI-7386) is not publicly disclosed, it is a second-generation aniten developed to have improved potency and metabolic stability compared to its predecessors.[6] Preclinical studies have shown that this compound exhibits high potency and on-target specificity.
Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain
This compound's unique mechanism of action lies in its ability to bind to the N-terminal domain of the androgen receptor.[1][2] Specifically, it interacts with the transcription activation unit 5 (Tau-5) region of the AR NTD.[8][9] This binding disrupts the protein-protein interactions necessary for AR-mediated gene transcription.[8][9] Unlike LBD inhibitors, this compound's activity is not affected by mutations in the LBD or by the presence of AR splice variants, such as AR-V7, that lack the LBD and are constitutively active.[6][8]
Preclinical studies have demonstrated that the combination of this compound with an LBD inhibitor like enzalutamide results in a more profound and broader blockade of the AR signaling pathway, leading to greater antitumor activity compared to either agent alone.[4][5]
Androgen Receptor Signaling Pathway and Inhibition by this compound
Caption: Androgen Receptor signaling pathway and points of inhibition.
Preclinical Studies
A comprehensive preclinical characterization of this compound has demonstrated its on-target activity and potent inhibition of AR signaling.[8][9]
Key Preclinical Findings
| Parameter | Finding | Reference |
| Target Engagement | Confirmed binding to the AR NTD, specifically the Tau-5 region, using Cellular Thermal Shift Assay (CETSA) and 2D Nuclear Magnetic Resonance (NMR).[8][9] | [8][9] |
| Potency | Strongly impaired the transcriptional activity of both full-length AR and LBD-truncated AR variants (AR-V567es and AR-V7).[8] | [8] |
| Transcriptome Analysis | Suppressed the AR-regulated transcriptome. The combination with enzalutamide resulted in a broader and deeper inhibition of AR-regulated gene expression.[8] | [8] |
| Genomic Occupancy | Displaced genome-wide androgen-induced AR binding. The combination with enzalutamide completely abrogated AR binding.[8] | [8] |
Clinical Development
This compound has been evaluated in Phase 1 and 2 clinical trials, both as a monotherapy and in combination with enzalutamide, for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][10]
Clinical Trial Workflow
Caption: Clinical trial workflow for this compound (EPI-7386).
Phase 1 Monotherapy Study (NCT04421222)
The primary objectives of this study were to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a single agent in patients with mCRPC who have progressed on standard-of-care therapies.[3][11]
Phase 1/2 Combination Study with Enzalutamide (NCT05075577)
This study evaluated this compound in combination with enzalutamide in patients with mCRPC who were naïve to second-generation antiandrogens.[10][12]
Phase 1 Dose Escalation: The primary endpoints were to evaluate the safety and pharmacokinetics of the combination and to establish the recommended Phase 2 combination dose (RP2CD).[4][5] The RP2CD was determined to be this compound 600 mg twice daily (BID) in combination with enzalutamide 160 mg once daily (QD).[1][2]
Phase 2 Randomized Study: This was a two-arm, open-label trial comparing the efficacy of this compound plus enzalutamide to enzalutamide alone.[10][12]
Clinical Efficacy
Across the dose escalation cohorts of the combination study, promising anti-tumor activity was observed.[2][13]
| Efficacy Endpoint | Result (Evaluable Patients, n=16) | Reference |
| PSA90 (≥90% decline in PSA) | 88% | [4] |
| PSA50 (≥50% decline in PSA) | 88% | [4] |
| PSA < 0.2 ng/mL | 63% | [4] |
Safety and Tolerability
The combination of this compound and enzalutamide was generally well-tolerated, with a safety profile consistent with enzalutamide monotherapy.[4][13] The most common treatment-related adverse events (TRAEs) were fatigue, hypertriglyceridemia, hypercholesterolemia, and diarrhea.[4] A Grade 3 rash was observed in one patient in the cohort receiving this compound 600 mg BID plus enzalutamide 160 mg QD.[2][4]
Pharmacokinetics
Pharmacokinetic analyses revealed that this compound did not affect the exposure of enzalutamide.[4] Conversely, enzalutamide, a known CYP3A4 inducer, reduced the exposure of this compound.[4] However, twice-daily dosing of this compound mitigated this effect and maintained clinically relevant drug levels.[2][4]
Recent Developments and Future Directions
In November 2024, ESSA Pharma announced the termination of the Phase 2 study of this compound in combination with enzalutamide.[14] The decision was based on a futility analysis which indicated that the combination was unlikely to meet the primary endpoint of the study, as the single-agent enzalutamide control arm performed better than historical controls and similarly to the combination arm.[14] Other clinical trials involving this compound were also discontinued.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with the androgen receptor.
-
Methodology: A cell line expressing only the AR-V567es splice variant was used. Cells were treated with either this compound or enzalutamide. Following treatment, cells were heated to various temperatures, lysed, and the soluble fraction was analyzed by Western blot for the presence of AR-V567es. A shift in the melting curve indicates ligand binding.[8][9]
2D Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the binding site of this compound on the AR NTD.
-
Methodology: 2D NMR spectroscopy was performed on a construct of the AR NTD in the presence and absence of this compound. Chemical shift perturbations of specific amino acid residues were monitored to map the interaction site.[8][9]
Gene Expression Analysis (qPCR, NanoString, RNA sequencing)
-
Objective: To evaluate the effect of this compound on the AR transcriptome.
-
Methodology: Prostate cancer cell lines were treated with this compound, enzalutamide, or the combination. RNA was extracted, and gene expression was quantified using quantitative real-time PCR (qPCR), NanoString nCounter analysis, or RNA sequencing to assess the expression of AR-regulated genes.[5][8]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Objective: To determine the effect of this compound on the genomic occupancy of the androgen receptor.
-
Methodology: Prostate cancer cells were treated with vehicle, androgen, this compound, enzalutamide, or the combination. Chromatin was cross-linked, sheared, and immunoprecipitated with an anti-AR antibody. The associated DNA was then sequenced to identify AR binding sites across the genome.[5][8]
Conclusion
This compound (EPI-7386) is a pioneering investigational drug that validates the N-terminal domain of the androgen receptor as a therapeutic target in prostate cancer. Its novel mechanism of action offered the potential to overcome resistance to existing LBD-targeted therapies. While the recent termination of its clinical trials is a setback, the extensive preclinical and clinical data generated provide valuable insights for the future development of AR-NTD inhibitors and other novel therapies for prostate cancer. The journey of this compound underscores the complexities of drug development and the importance of rigorous clinical evaluation.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. ESSA Pharma Presents Updated Phase 1/2 this compound (EPI-7386) Clinical Data at the 2024 ESMO Congress [prnewswire.com]
- 3. Clinical Trial: NCT04421222 - My Cancer Genome [mycancergenome.org]
- 4. urotoday.com [urotoday.com]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. filecache.investorroom.com [filecache.investorroom.com]
- 10. ESSA Pharma Announces Initiation of Phase 2 Study Evaluating this compound (EPI-7386) in Combination with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. ESSA Pharma Updates Phase 1/2 this compound (EPI-7386) Data at 2024 ESMO Congress [synapse.patsnap.com]
- 14. ESSA Pharma halts Phase II study in prostate cancer treatment [clinicaltrialsarena.com]
Masofaniten's Binding Affinity to the Androgen Receptor NTD: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Masofaniten (formerly EPI-7386) is a second-generation, orally bioavailable small molecule inhibitor that represents a novel class of antiandrogens known as "anitens".[1][2] Unlike current standard-of-care therapies that target the ligand-binding domain (LBD) of the androgen receptor (AR), this compound uniquely binds to the N-terminal domain (NTD).[3] This distinct mechanism of action allows it to inhibit AR signaling, including that of constitutively active AR splice variants that lack the LBD and are a common cause of resistance to conventional antiandrogen therapies.[4][5] Preclinical studies have demonstrated this compound's ability to engage the AR NTD, inhibit AR transcriptional activity, and suppress the growth of prostate cancer cells. While specific quantitative binding affinity data such as a dissociation constant (Kd) are not publicly available, various advanced biophysical and cellular assays have confirmed direct target engagement. This document provides a comprehensive overview of the available data on this compound's binding to the AR NTD, the experimental methodologies used for its characterization, and its impact on AR signaling.
Quantitative Data
The following table summarizes the available quantitative data for this compound's inhibitory activity. It is important to note that these values represent the functional consequences of AR NTD binding rather than a direct measure of binding affinity.
| Assay Description | Cell Line | IC50 Value | Reference |
| Androgen-induced PSA-Luciferase activity | Not specified | 535 nM | [6] |
| Cell proliferation inhibition | LNCaP | 0.44 µM | [6] |
| Cell proliferation inhibition | LNCaP95 | 3.78 µM | [6] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are not fully available in the public domain. However, the principles of the key methodologies employed have been described.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was a key technique used to identify the binding site of this compound on the AR NTD and to confirm direct interaction.[7]
-
2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) NMR: This method was used to monitor chemical shift perturbations in the AR-NTD upon binding of this compound. By using 13C isotope-labeled AR-NTD, changes in the chemical environment of specific amino acid residues could be detected. The results showed consistent chemical shift perturbations for two tryptophan residues, W397 and W433, located within the Transactivation Unit 5 (Tau5) region of the AR-NTD, pinpointing this as the binding site.[7]
-
Saturation Transfer Difference (STD)-NMR: This ligand-observed NMR technique was used to confirm the direct binding of this compound to the AR-NTD. In STD-NMR, the protein is selectively saturated, and this saturation is transferred to any bound small molecule. The observation of a clear STD signal for this compound only in the presence of the AR-NTD confirmed their direct interaction.[7]
-
T2-CPMG (Carr-Purcell-Meiboom-Gill) NMR: This is another ligand-observed NMR method that measures the transverse relaxation time (T2) of the small molecule. When a small molecule binds to a large protein, its apparent molecular size increases, leading to a shorter T2 relaxation time. An increase in the T2 relaxation of this compound was observed in a concentration-dependent manner with the AR-NTD, further confirming binding.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[8][9][10][11][12] The principle is that ligand binding can stabilize a target protein against thermal denaturation.
-
Methodology: In this assay, cells are treated with the compound of interest (this compound) and then subjected to a heat shock. The cells are subsequently lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of soluble target protein remaining is then quantified, typically by Western blotting.
-
Application to this compound: CETSA was used to confirm the engagement of this compound with both full-length AR (AR-FL) and a truncated AR variant (AR-V567es) that lacks the LBD. This compound induced a thermal shift, indicating direct binding to both forms of the AR in cells. In contrast, the LBD-targeting drug enzalutamide only stabilized AR-FL.[7]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a method used to identify the genome-wide binding sites of a protein of interest.
-
Methodology: Cells are treated with the compound, and then the proteins are cross-linked to the DNA. The cells are lysed, and the DNA is sheared. An antibody specific to the target protein (AR) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is sequenced.
-
Application to this compound: ChIP-seq analyses demonstrated that this compound inhibits the androgen-activated binding of the AR to its target gene loci, such as the gene for prostate-specific antigen (KLK3).[7]
Signaling Pathways and Mechanism of Action
The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[13][14] The canonical AR signaling pathway is initiated by the binding of androgens to the LBD, leading to a series of conformational changes, dissociation from heat shock proteins, dimerization, and nuclear translocation. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA and recruits co-activators to initiate the transcription of target genes that drive cell growth and proliferation.[15][16]
This compound disrupts this pathway through a novel mechanism. By binding to the Tau-5 region of the NTD, it is thought to allosterically inhibit the transcriptional activity of the AR.[7] This is significant because the NTD is crucial for the transactivation function of the AR and is present in both full-length AR and splice variants that are resistant to LBD-targeted therapies.[4][17] The binding of this compound to the NTD likely interferes with the necessary protein-protein interactions with transcriptional co-activators, thereby blocking the initiation of transcription.[5]
Visualizations
Androgen Receptor Signaling Pathway and Point of Inhibition by this compound
Caption: Canonical AR signaling and this compound's inhibitory action on the AR NTD.
Experimental Workflow for Characterizing this compound's Target Engagement
Caption: Workflow for confirming this compound's binding and activity.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C24H24Cl2N4O4S | CID 146484310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. filecache.investorroom.com [filecache.investorroom.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. auo.asmepress.com [auo.asmepress.com]
- 14. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the N-Terminal Domain of the Androgen Receptor: A New Approach for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo studies of Masofaniten
An In-Depth Technical Guide to the Preclinical and Clinical Studies of Masofaniten (EPI-7386)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (formerly EPI-7386) is an orally bioavailable, second-generation small molecule inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] Developed by ESSA Pharma Inc., it represented a novel mechanism of action to combat prostate cancer, particularly in cases of resistance to standard antiandrogen therapies that target the ligand-binding domain.[3][4] Despite showing promise in preclinical studies and early phase clinical trials, the development of this compound was discontinued in late 2024. A Phase 2 clinical trial in combination with enzalutamide for metastatic castration-resistant prostate cancer (mCRPC) was terminated after a futility analysis indicated that the combination was unlikely to demonstrate a significant benefit over enzalutamide alone.[5][6][7] This guide provides a comprehensive overview of the available in vitro, in vivo, and clinical data for this compound.
Core Mechanism of Action
This compound functions as a first-in-class "aniten" compound, which selectively binds to the intrinsically disordered N-terminal domain of the androgen receptor.[3][4][8] This mechanism is distinct from conventional androgen receptor pathway inhibitors (ARPIs) like enzalutamide, which target the ligand-binding domain. By binding to the NTD, this compound inhibits AR activation and subsequent AR-mediated signaling pathways, thereby blocking the transcription of genes essential for prostate cancer cell growth and survival.[1][2] This approach was designed to overcome common resistance mechanisms associated with the ligand-binding domain, such as point mutations or the formation of truncated AR splice variants.[4][9]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound compared to standard antiandrogens.
Preclinical Studies
Preclinical data demonstrated this compound's potential as a potent and metabolically stable AR NTD inhibitor.
In Vitro Data
In vitro studies established the potency and stability of this compound. It showed significantly higher potency compared to its predecessor, ralaniten.[6]
| Parameter | Cell Line / System | Value | Reference |
| IC50 (AR Inhibition) | Androgen-induced PSA-Luciferase assay | 535 nM | [6][10] |
| IC50 (Cell Proliferation) | LNCaP (androgen-sensitive) | 0.44 µM | [10] |
| IC50 (Cell Proliferation) | LNCaP95 (androgen-resistant) | 3.78 µM | [10] |
| Metabolic Stability (t1/2) | Human Liver Microsomes | > 120 min | [10] |
| Metabolic Stability (t1/2) | Human Hepatocytes | > 360 min | [6][10] |
Experimental Protocol: Cell Proliferation Assay (General Methodology) While specific, detailed protocols from the manufacturer are not publicly available, a typical cell proliferation assay would involve the following steps:
-
Cell Culture: LNCaP and LNCaP95 prostate cancer cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Data
In vivo studies in animal models were conducted to assess the pharmacokinetics and anti-tumor activity of this compound.
| Parameter | Animal Model | Dosing | Result | Reference |
| Pharmacokinetics (t1/2) | Male CD-1 Mice | 5 mg/kg (single oral dose) | 8.1 h | [10] |
| Pharmacokinetics (Cmax) | Male CD-1 Mice | 5 mg/kg (single oral dose) | 2673.3 ng/mL | [10] |
| Pharmacokinetics (F%) | Male CD-1 Mice | 5 mg/kg (single oral dose) | 33.6% | [10] |
| Anti-tumor Efficacy | NCG Mice with LNCaP xenografts | 60 mg/kg (oral) | Induced partial tumor regression | [10] |
Experimental Protocol: Xenograft Tumor Growth Study (General Methodology)
-
Animal Model: Immunocompromised mice (e.g., NCG or nude mice) are used.
-
Tumor Implantation: LNCaP cells are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at the specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Tumor tissues may be harvested for further analysis.
Clinical Studies
This compound was evaluated in Phase 1 and Phase 2 clinical trials, primarily in combination with enzalutamide for patients with mCRPC. The U.S. FDA had granted Fast Track designation for this indication.[3]
Phase 1/2 Combination Therapy Trial (NCT05075577)
This multicenter, open-label study evaluated this compound plus enzalutamide in patients with mCRPC who were naïve to second-generation antiandrogens.[3][11]
Experimental Protocol: Phase 1/2 Trial (NCT05075577)
-
Study Design: A Phase 1 dose-escalation phase to determine the recommended Phase 2 dose (RP2D), followed by a randomized, two-arm Phase 2 portion.[9][12]
-
Patient Population: Patients with mCRPC receiving androgen deprivation therapy, naïve to second-generation antiandrogens. Prior chemotherapy in the metastatic hormone-sensitive setting was permitted.[11]
-
Phase 1 Intervention: Escalating doses of this compound were combined with enzalutamide (120 or 160 mg once daily).[9]
-
Phase 2 Intervention: Patients were randomized 2:1 to receive either this compound (at RP2D) plus enzalutamide (160 mg QD) or enzalutamide (160 mg QD) alone.[12] The established RP2D was 600 mg of this compound twice daily.[4][13]
-
Primary Endpoints:
-
Secondary Endpoints: PSA50 response, time-to-event parameters, and overall safety.[5][7]
Clinical Trial Workflow Diagram
Caption: Workflow of the Phase 1/2 clinical trial for this compound (NCT05075577).
Clinical Trial Results and Discontinuation
Phase 1 Results: The combination of this compound and enzalutamide was generally well-tolerated.[3][11] The most frequent adverse events were Grade 1 and 2, including fatigue and gastrointestinal irritation.[3] Pharmacokinetic analysis showed that this compound did not impact enzalutamide exposure, but enzalutamide, a CYP3A4 inducer, reduced this compound exposure.[11][13] However, twice-daily dosing of this compound at 600 mg was found to maintain clinically active drug levels.[13]
Phase 1 Efficacy Data (Combination Therapy)
| Efficacy Metric | Patient Cohort (n=16) | Result | Reference |
| PSA90 Response | Evaluable Patients | 81% (across all cohorts) | [3] |
| PSA < 0.2 ng/mL | Evaluable Patients | 63% | [3][9] |
| Median Time to PSA Progression | All Cohorts | 16.6 months (immature data) | [3] |
Phase 2 Interim Analysis and Termination: In October 2024, ESSA Pharma announced the termination of the Phase 2 trial.[12] The decision was based on a pre-specified interim futility analysis involving 52 patients.[5][7] The analysis revealed two key findings:
-
The single-agent enzalutamide arm showed a higher-than-expected PSA90 response rate, performing better than historical controls.[7][14]
-
There was no clear efficacy benefit observed when adding this compound to enzalutamide compared to enzalutamide alone.[5][14]
Phase 2 Interim Efficacy Data (at time of termination)
| Efficacy Metric | This compound + Enzalutamide Arm | Enzalutamide Monotherapy Arm | Reference |
| PSA90 Response | 64% | 73% | [7] |
| PSA90 Response Rate | 67% | 71% | [7] |
Given the low probability of meeting the primary endpoint, the study was halted.[5] Subsequently, ESSA announced it would conclude all remaining clinical studies involving this compound.[14]
Conclusion
This compound was a rationally designed, second-generation AR NTD inhibitor with a novel mechanism of action aimed at overcoming resistance to standard prostate cancer therapies. Preclinical studies confirmed its potency and favorable metabolic profile. While early phase clinical data for the combination of this compound and enzalutamide appeared promising, a well-designed, randomized Phase 2 trial ultimately demonstrated a lack of superior efficacy for the combination compared to enzalutamide monotherapy. The discontinuation of this compound's development underscores the challenges of improving upon the high efficacy of established second-generation antiandrogens in the mCRPC setting and highlights the critical role of randomized controlled trials in drug development. The data gathered provides valuable insights for the scientific community into the clinical application of AR NTD inhibitors.
References
- 1. This compound | C24H24Cl2N4O4S | CID 146484310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. onclive.com [onclive.com]
- 5. ESSA Pharma halts Phase II study in prostate cancer treatment [clinicaltrialsarena.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. urologytimes.com [urologytimes.com]
- 8. urotoday.com [urotoday.com]
- 9. urotoday.com [urotoday.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. ESSA Pharma Announces Termination of Phase 2 Study Evaluating this compound Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]
- 13. onclive.com [onclive.com]
- 14. ESSA Pharma Ends Phase 2 Study of this compound and Enzalutamide in Metastatic Castration-Resistant Prostate Cancer [synapse.patsnap.com]
Masofaniten: A Technical Deep-Dive into a Novel Androgen Receptor N-Terminal Domain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Masofaniten (formerly EPI-7386) is a second-generation, orally bioavailable small molecule that represents a novel class of androgen receptor (AR) inhibitors known as "anitens." Unlike traditional antiandrogens that target the ligand-binding domain (LBD) of the AR, this compound allosterically binds to the N-terminal domain (NTD).[1][2] This unique mechanism of action held the promise of overcoming resistance mechanisms that emerge in metastatic castration-resistant prostate cancer (mCRPC) through AR-LBD mutations or the expression of AR splice variants lacking the LBD.[1][2] Despite showing a tolerable safety profile and initial signs of activity, the clinical development of this compound was recently discontinued. A futility analysis of a Phase 2 trial in combination with enzalutamide revealed that it was unlikely to meet its primary endpoint, as the combination did not show a clear efficacy benefit over enzalutamide alone.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Introduction
The androgen receptor signaling pathway is a critical driver of prostate cancer progression.[1][6] While first and second-generation antiandrogens targeting the AR LBD have been successful, the development of resistance is a major clinical challenge.[1] this compound was developed to address this challenge by targeting the AR NTD, a region essential for the transcriptional activity of both full-length AR and its splice variants.[1][2]
Mechanism of Action
This compound functions as a selective inhibitor of the AR NTD.[1][2] Upon oral administration, it binds to the NTD, leading to the inhibition of AR activation and the subsequent AR-mediated signaling cascade.[1][2] This disruption of the AR signaling pathway, the primary driver of prostate cancer growth, inhibits the proliferation of AR-overexpressing tumor cells.[1][2][6] Preclinical studies have indicated that this compound can bypass common resistance mechanisms associated with the AR LBD.[1]
Signaling Pathway
The binding of this compound to the AR NTD blocks the transcriptional activity of the receptor. This prevents the downstream signaling that leads to the expression of genes involved in prostate cancer cell growth and survival. Preclinical research suggests that combining this compound with an LBD inhibitor like enzalutamide could lead to a more profound blockade of the AR pathway.[7][8]
Pharmacological Profile
Pharmacodynamics
Preclinical studies demonstrated that this compound effectively inhibits the transcriptional activity of both full-length AR and AR splice variants. In cellular models, it suppressed AR-regulated gene expression. The combination of this compound with enzalutamide resulted in a broader and deeper inhibition of AR-regulated genes.
Pharmacokinetics
Clinical trials revealed a significant drug-drug interaction between this compound and enzalutamide. Enzalutamide, a known inducer of the cytochrome P450 enzyme CYP3A4 which metabolizes this compound, was found to reduce the exposure of this compound.[9] To counteract this, a twice-daily dosing of this compound was implemented.[9] Conversely, this compound did not appear to significantly affect the pharmacokinetics of enzalutamide.[10][11]
Table 1: Pharmacokinetic Interaction
| Interacting Drug | Effect on this compound | Effect on Enzalutamide | Implication |
| Enzalutamide | Reduced exposure (CYP3A4 induction)[9] | Minimal impact[10][11] | This compound dose adjustment (twice-daily dosing) was necessary.[9] |
Clinical Studies
This compound was evaluated in Phase 1 and Phase 2 clinical trials, primarily in patients with mCRPC.
Phase 1 Monotherapy Trial (NCT04421222)
This first-in-human, open-label study assessed the safety, tolerability, and pharmacokinetics of this compound as a monotherapy in patients with mCRPC who had progressed on standard-of-care therapies.[1]
Phase 1/2 Combination Trial with Enzalutamide (NCT05075577)
This multicenter, open-label trial evaluated this compound in combination with enzalutamide in patients with mCRPC who were naïve to second-generation antiandrogens.[1][5] The Phase 1 portion focused on dose escalation and determining the recommended Phase 2 dose (RP2D), while the Phase 2 portion was a randomized comparison against enzalutamide alone.[5][7]
Efficacy Results
Initial results from the Phase 1 portion of the combination trial showed promising PSA reductions.[2][10] However, a pre-specified futility analysis of the Phase 2 data led to the trial's termination.[4] The analysis revealed that the combination of this compound and enzalutamide was unlikely to show a significant benefit over enzalutamide alone in achieving a PSA90 response (a 90% or greater reduction in PSA levels).[4]
Table 2: PSA Response Rates from Phase 2 Interim Analysis
| PSA Response | This compound + Enzalutamide Arm | Enzalutamide Monotherapy Arm |
| PSA90 | 64% | 73% |
| PSA50 | 88% | 87% |
| 90-day PSA90 | 67% | 71% |
| 90-day PSA50 | 93% | 86% |
(Data from the interim analysis that led to the termination of the NCT05075577 trial)[4]
Safety and Tolerability
This compound was generally well-tolerated both as a monotherapy and in combination with enzalutamide.[1][2][4] The most common adverse events were low-grade and consistent with androgen receptor inhibition or gastrointestinal irritation.[2][10] No new safety signals were identified in the combination therapy.[4]
Table 3: Common Treatment-Related Adverse Events (TRAEs) in this compound Monotherapy (NCT04421222)
| Adverse Event | Grade 1 Frequency | Grade 2 Frequency |
| Nausea | 15.5% | 4.4% |
| Fatigue | 8.8% | 11.1% |
| Diarrhea | 8.8% | 4.4% |
| Anemia | 8.8% | 2.2% |
| Aspartate Aminotransferase Increase | 4.4% | 0.0% |
| Hot Flush | 0.0% | 8.8% |
(Data from the first-in-human Phase 1 trial)[9]
In the combination trial with enzalutamide, the most frequently observed adverse events included fatigue, hypertriglyceridemia, hypercholesterolemia, and diarrhea.[11] One instance of a grade 3 maculopapular rash was reported.[2][11]
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the methodologies employed in key experiments have been described in publications and presentations.
Preclinical Mechanism of Action Studies
-
Cellular Thermal Shift Assay (CETSA): This technique was used to confirm the direct binding of this compound to the AR NTD in a cellular context. The principle of CETSA is that ligand binding alters the thermal stability of the target protein.
-
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was utilized to further characterize the interaction between this compound and the AR NTD at an atomic level.
-
Gene Expression Analysis (qPCR, NanoString, and RNA sequencing): These methods were employed to assess the impact of this compound on the AR transcriptome in prostate cancer cell lines.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq): ChIP-seq was used to determine the effect of this compound on the genomic occupancy of the androgen receptor, providing insights into its influence on AR-mediated gene regulation.
Conclusion
This compound is a novel, second-generation AR NTD inhibitor that showed initial promise in overcoming resistance to traditional antiandrogen therapies in mCRPC. Its unique mechanism of action, tolerable safety profile, and early signs of efficacy were encouraging. However, the recent discontinuation of its Phase 2 clinical trial, due to a lack of superior efficacy in combination with enzalutamide compared to enzalutamide alone, marks a significant setback. The data gathered from the development of this compound nevertheless provides valuable insights into the therapeutic potential and challenges of targeting the AR NTD in prostate cancer. These findings will be crucial in guiding future research and development of novel therapies for this patient population.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. onclive.com [onclive.com]
- 3. biotuesdays.com [biotuesdays.com]
- 4. onclive.com [onclive.com]
- 5. ESSA Pharma Announces Termination of Phase 2 Study Evaluating this compound Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]
- 6. ESSA Pharma Presents Updated Phase 1/2 this compound (EPI-7386) Clinical Data at the 2024 ESMO Congress [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1/2 study of EPI-7386 in combination with enzalutamide (enz) compared with enz alone in subjects with metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]
- 9. onclive.com [onclive.com]
- 10. urotoday.com [urotoday.com]
- 11. urotoday.com [urotoday.com]
Methodological & Application
Application Notes and Protocols for Masofaniten and Enzalutamide Co-administration
Topic: Protocol for Masofaniten and Enzalutamide Co-administration Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research and informational purposes only. The clinical development of this compound in combination with enzalutamide was terminated.
Introduction
This compound (also known as EPI-7386) is an investigational, orally bioavailable, second-generation inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] Enzalutamide is an established second-generation nonsteroidal antiandrogen that acts as a competitive inhibitor of the androgen receptor.[3][4] Preclinical data suggested that the combination of this compound with enzalutamide could result in a more profound blockade of the AR pathway and greater antitumor activity than either agent alone.[5][6] This led to the initiation of a Phase 1/2 clinical trial (NCT05075577) to evaluate the safety, pharmacokinetics, and efficacy of this combination in patients with metastatic castration-resistant prostate cancer (mCRPC).[5]
However, in late 2024, the Phase 2 portion of this trial was terminated.[7] A pre-specified futility analysis revealed that the combination of this compound and enzalutamide was unlikely to meet its primary endpoint, as the enzalutamide monotherapy arm performed comparably to or better than the combination arm.[7][8]
These application notes provide a detailed overview of the protocol used in the clinical trial for the co-administration of this compound and enzalutamide, for scientific and research reference.
Mechanism of Action
This compound: this compound selectively binds to the N-terminal domain of the androgen receptor.[2][9] This unique mechanism of action disrupts the AR signaling pathway, a key driver of prostate cancer growth.[9] It is designed to be effective regardless of resistance mechanisms associated with the ligand-binding domain, such as point mutations or truncated splice variants of the AR.[10]
Enzalutamide: Enzalutamide is a potent androgen receptor signaling inhibitor.[11] Its mechanism involves several key actions:
-
Competitively inhibits the binding of androgens to the androgen receptor.[3][4]
-
Prevents the nuclear translocation of the activated androgen receptor.[12][13]
-
Inhibits the binding of the androgen receptor to DNA.[3][12]
The co-administration of this compound and enzalutamide was hypothesized to provide a more complete blockade of the androgen receptor signaling pathway by targeting two distinct domains of the receptor.
Signaling Pathway
References
- 1. This compound | C24H24Cl2N4O4S | CID 146484310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. urologytimes.com [urologytimes.com]
- 8. xtalks.com [xtalks.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. urotoday.com [urotoday.com]
- 11. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. erc.bioscientifica.com [erc.bioscientifica.com]
Application Notes and Protocols for the Analytical Detection of Masofaniten in Plasma
Disclaimer: Initial searches for "Masofaniten" did not yield any results for a compound with this name in scientific literature. The following application notes and protocols are based on the analysis of Masitinib , a compound with a similar name, and are provided as a detailed example of the methodologies that can be applied for the detection of a novel compound in plasma. The user should adapt these protocols based on the specific physicochemical properties of their actual analyte.
Introduction
These application notes provide a comprehensive overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Masitinib in human plasma. Masitinib is a tyrosine kinase inhibitor used in the treatment of various cancers and inflammatory diseases. Accurate measurement of its plasma concentration is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization.
The described method is highly sensitive, specific, and robust, making it suitable for high-throughput analysis in a clinical or research laboratory setting. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the described LC-MS/MS method for Masitinib analysis.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity Model | Weighted (1/x²) linear regression |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |
| LLOQ | 1 | < 15% | < 15% | ± 20% |
| Low QC | 3 | < 10% | < 10% | ± 15% |
| Medium QC | 100 | < 8% | < 9% | ± 10% |
| High QC | 1600 | < 7% | < 8% | ± 10% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Masitinib | 85 - 95% | 90 - 110% |
| Internal Standard | 88 - 92% | 92 - 105% |
Experimental Protocols
Materials and Reagents
-
Masitinib reference standard (purity > 99%)
-
Internal Standard (IS), e.g., a deuterated analog of Masitinib or a structurally similar compound.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Waters)
-
Triple quadrupole tandem mass spectrometer (e.g., Sciex, Thermo Fisher Scientific)
-
Nitrogen generator
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Positive pressure manifold for SPE
Stock and Working Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Masitinib reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or DMSO).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Solid Phase Extraction (SPE)
The following workflow diagram illustrates the sample preparation procedure.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution to each tube (except for blank samples) and vortex.
-
Add 200 µL of 2% formic acid in water to precipitate proteins. Vortex for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute Masitinib and the IS with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Masitinib: m/z 499.3 → 371.2; IS: [specific to IS] |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Declustering Potential (DP) | 80 V |
| Collision Energy (CE) | 35 eV |
Note: MS parameters should be optimized for the specific instrument used.
Signaling Pathway Context
Masitinib is a tyrosine kinase inhibitor that primarily targets the c-Kit receptor, platelet-derived growth factor receptors (PDGFRα/β), and Lyn kinase. The following diagram illustrates a simplified representation of the signaling pathway inhibited by Masitinib.
Conclusion
The LC-MS/MS method detailed in these application notes is a reliable and robust approach for the quantification of Masitinib in plasma. The provided protocols for sample preparation and analysis, along with the performance data, offer a solid foundation for researchers and drug development professionals. This methodology can be adapted for similar small molecule drugs, provided that careful validation is performed to account for the unique physicochemical properties of the new analyte.
Application Notes and Protocols for Masofaniten Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masofaniten (also known as EPI-7386 or Androgen receptor-IN-2) is an orally bioavailable, second-generation small molecule inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR).[1][2][3][4] It has been investigated for its potential antineoplastic activity, particularly in the context of prostate cancer.[1][4] This document provides detailed application notes and protocols for the laboratory handling and storage of this compound powder.
Mechanism of Action
This compound selectively binds to the NTD of the AR, a region not targeted by other therapies, thereby disrupting the AR signaling pathway.[2][5][6] This mechanism is intended to inhibit the growth of tumor cells that overexpress AR, which is a key driver in prostate cancer proliferation and survival.[1] By targeting the NTD, this compound has the potential to overcome resistance mechanisms associated with the ligand-binding domain of the AR.[6][7]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄Cl₂N₄O₄S | [1][3] |
| Molecular Weight | 535.4 g/mol | [1] |
| Appearance | A solid | [3] |
| Purity | ≥95% | [3] |
Storage and Stability
Proper storage of this compound powder is crucial to maintain its integrity and activity.
| Condition | Recommended Temperature | Stability | Supplier |
| Powder | -20°C | ≥ 4 years | Cayman Chemical[3] |
| -20°C | Not specified | MedchemExpress[4] | |
| Solution in Solvent | -80°C | 6 months | MedchemExpress[4] |
| -20°C | 1 month | MedchemExpress[4] |
Shipping
This compound powder is typically shipped at room temperature for domestic transit within the continental US.[3] International shipping conditions may vary.[3]
Handling and Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound powder.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Safety Data Sheet (SDS): A comprehensive SDS is available from suppliers and should be consulted before handling the compound.[3]
-
Intended Use: this compound is for research use only and is not for human or veterinary use.[3]
Experimental Protocols
The following are generalized protocols based on publicly available information. Specific experimental conditions may need to be optimized for your particular assay.
1. Preparation of Stock Solutions
This compound is sparingly soluble in DMSO (1-10 mg/mL).[3]
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 1.868 mL of DMSO to 1 mg of this compound).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the stability data.[4]
-
2. In Vitro Cell-Based Assays
This compound has been evaluated in prostate cancer cell lines such as LNCaP and LNCaP95.[4]
-
Objective: To assess the effect of this compound on cell proliferation.
-
Protocol Outline:
-
Culture LNCaP or LNCaP95 cells in appropriate media and conditions.
-
Seed the cells in 96-well plates at a predetermined density.
-
Prepare serial dilutions of this compound from the stock solution in the cell culture medium.
-
Treat the cells with varying concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method (e.g., MTS assay, CellTiter-Glo®).
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Published In Vitro Data
| Cell Line | IC₅₀ | Reference |
| LNCaP | 0.44 µM | [4] |
| LNCaP95 | 3.78 µM | [4] |
3. In Vivo Animal Studies
This compound has been tested in mouse models of prostate cancer.[4]
-
Objective: To evaluate the in vivo efficacy of this compound.
-
Protocol Outline:
-
Implant prostate cancer cells (e.g., LNCaP) into immunocompromised mice.
-
Allow tumors to establish and reach a specified size.
-
Prepare a formulation of this compound suitable for oral administration (p.o.).
-
Administer this compound to the treatment group at a specified dose and schedule (e.g., 60 mg/kg, p.o.).[4]
-
Administer a vehicle control to the control group.
-
Monitor tumor growth and the general health of the animals regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Clinical Trial Information
This compound has been evaluated in Phase 1 and 2 clinical trials, both as a monotherapy and in combination with other drugs like enzalutamide.[2][5][7][8] Recent reports indicate that the Phase 2 combination study with enzalutamide was terminated due to a low probability of meeting its primary endpoint.[9][10][11]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.
Caption: General experimental workflow for in vitro and in vivo evaluation of this compound.
References
- 1. This compound | C24H24Cl2N4O4S | CID 146484310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ESSA Pharma Announces Initiation of Phase 2 Study Evaluating this compound (EPI-7386) in Combination with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - BioSpace [biospace.com]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. ESSA Pharma Announces Initiation of Phase 2 Study Evaluating this compound (EPI-7386) in Combination with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]
- 9. ESSA Pharma Announces Termination of Phase 2 Study Evaluating this compound Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - BioSpace [biospace.com]
- 10. urologytimes.com [urologytimes.com]
- 11. onclive.com [onclive.com]
Application Notes & Protocols: Evaluating Masofaniten's Effect on PSA Levels
This document provides detailed methodologies and data presentation guidelines for researchers, scientists, and drug development professionals interested in evaluating the therapeutic effect of Masofaniten on Prostate-Specific Antigen (PSA) levels. This compound (formerly EPI-7386) is an investigational, first-in-class, oral small molecule that inhibits the N-terminal domain (NTD) of the androgen receptor (AR), a key driver of prostate cancer growth[1][2][3].
Introduction: Mechanism of Action
The androgen receptor signaling pathway is the primary driver of prostate cancer growth[1]. This compound introduces a novel mechanism of action by selectively binding to the NTD of the AR[1][2][3]. This disruption of the AR signaling pathway inhibits AR activation and subsequent gene transcription, including the gene for PSA (KLK3), leading to a reduction in circulating PSA levels[2][3][4]. Unlike traditional antiandrogens that target the ligand-binding domain, this compound's action on the NTD is designed to overcome common resistance mechanisms[4][5].
Clinical Evaluation Protocols
The effect of this compound on PSA levels has been primarily evaluated in Phase 1 and 2 clinical trials involving patients with metastatic castration-resistant prostate cancer (mCRPC)[1].
A representative protocol is based on the Phase 1/2 multicenter, open-label clinical trials (e.g., NCT05075577, NCT04421222)[1][5].
-
Study Population : Patients diagnosed with mCRPC. Specific trial arms have included patients naive to second-generation antiandrogens or those whose tumors have progressed on standard-of-care therapies[1][4].
-
Treatment Regimen :
-
Monotherapy : this compound administered orally, with dose escalation to determine safety and recommended Phase 2 dose (RP2D)[5].
-
Combination Therapy : this compound administered orally in combination with other antiandrogen agents like enzalutamide[1][4]. The RP2D for the combination was established at 600 mg of this compound twice daily (BID) plus 160 mg of enzalutamide once daily (QD)[1][6].
-
-
Primary Objectives : To evaluate the safety, tolerability, and pharmacokinetics of this compound and to establish the RP2D[4].
-
Secondary/Efficacy Endpoints : Key endpoints are based on PSA response rates[7].
-
PSA90 : Proportion of patients achieving a ≥90% decline in PSA from baseline.
-
PSA50 : Proportion of patients achieving a ≥50% decline in PSA from baseline.
-
Time to PSA Progression : The duration over which PSA levels remain suppressed[1].
-
-
Sample Collection : Collect whole blood samples via venipuncture at baseline and at regular, pre-specified intervals (e.g., monthly) throughout the trial.
-
Sample Processing : Process blood samples to separate serum. Samples should be stored at -80°C if not analyzed immediately.
-
PSA Quantification : Measure total serum PSA concentrations using a validated immunoassay. Commercially available automated chemiluminescence-based systems (a-PSA) or ELISA-based systems are standard[8]. It is critical to use the same assay method for all samples from a single patient to minimize inter-assay variability[8][9].
-
Response Definition :
-
Baseline PSA : Average of two PSA measurements taken at least one week apart before the first dose.
-
PSA Response : Calculated as the percentage decrease from the baseline level. A response is typically confirmed by a second consecutive PSA measurement taken 3-4 weeks later.
-
PSA Progression : Defined by a specified percentage increase from the nadir (lowest level) and an absolute increase above a certain threshold, confirmed by a subsequent measurement.
-
Data from the Phase 1 dose escalation study of this compound in combination with enzalutamide showed significant reductions in PSA levels[1].
Table 1: PSA Response Rates in mCRPC Patients (this compound + Enzalutamide)
| PSA Response Metric | Percentage of Patients (n=16) | Source |
|---|---|---|
| PSA90 (≥90% PSA decline) | 81% (13 of 16) | [1][10] |
| PSA50 (≥50% PSA decline) | 88% (14 of 16) | [1][10] |
| Achieved PSA < 0.2 ng/mL | 63% (10 of 16) | [1] |
| Achieved PSA90 in < 90 days | 69% (11 of 16) |[1] |
Note: These data are from the dose escalation portion of the trial across all cohorts. The Phase 2 randomized trial was later terminated due to a futility analysis, as the combination did not show a significant benefit over enzalutamide alone, which performed better than historical controls[7][11][12].
Preclinical & In Vitro Evaluation Protocols
Prior to clinical trials, the effect of this compound on PSA would be rigorously evaluated using cell-based assays and animal models.
This protocol assesses the direct impact of this compound on PSA production by cancer cells.
-
Cell Culture : Culture androgen-sensitive prostate cancer cell lines (e.g., LNCaP, VCaP) in appropriate media. These cells express AR and produce PSA in response to androgens.
-
Treatment : Seed cells and allow them to adhere. Treat cells with varying concentrations of this compound, with and without androgen stimulation (e.g., dihydrotestosterone, DHT). Include vehicle-only and positive controls (e.g., enzalutamide).
-
Analysis of PSA mRNA (KLK3 Gene Expression) :
-
After 24-48 hours of treatment, lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify KLK3 gene expression using quantitative real-time PCR (RT-qPCR), normalizing to a housekeeping gene (e.g., GAPDH).
-
-
Analysis of Secreted PSA Protein :
-
After 48-72 hours of treatment, collect the cell culture supernatant.
-
Measure the concentration of PSA in the supernatant using a human PSA-specific ELISA kit according to the manufacturer's protocol.
-
This protocol evaluates the systemic effect of this compound on tumor growth and serum PSA in a living organism.
-
Model System : Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation : Subcutaneously implant human prostate cancer cells (e.g., LNCaP) mixed with Matrigel.
-
Treatment Initiation : Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration : Administer this compound orally, typically once or twice daily, for a pre-determined period (e.g., 28 days).
-
Monitoring :
-
Tumor Volume : Measure tumor dimensions with calipers 2-3 times per week.
-
Serum PSA : Collect blood samples (e.g., via tail vein) weekly. Measure serum PSA levels using a mouse-serum compatible human PSA ELISA kit.
-
-
Endpoint Analysis : At the end of the study, compare tumor growth inhibition and the reduction in serum PSA levels between the treated and control groups.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound | C24H24Cl2N4O4S | CID 146484310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. urotoday.com [urotoday.com]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. urologytimes.com [urologytimes.com]
- 8. myadlm.org [myadlm.org]
- 9. Comparison of Three Assays for Total and Free PSA Using Hybritech and WHO Calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. ESSA Pharma halts Phase II study in prostate cancer treatment [clinicaltrialsarena.com]
- 12. ESSA Pharma Ends Phase 2 Study of this compound and Enzalutamide in Metastatic Castration-Resistant Prostate Cancer [synapse.patsnap.com]
Application Notes and Protocols for Measuring Masofaniten Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masofaniten (formerly known as EPI-7386) is a second-generation, orally bioavailable small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] By binding to the NTD, this compound disrupts AR-mediated signaling pathways, which are critical for the growth and survival of prostate cancer cells.[1][2][3] This unique mechanism of action makes it a subject of interest for overcoming resistance to conventional anti-androgen therapies that target the ligand-binding domain (LBD) of the AR.[4]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound, from initial target engagement to its effects on downstream gene expression and cancer cell viability.
Mechanism of Action of this compound
This compound functions by directly binding to the N-terminal domain (NTD) of the androgen receptor (AR). This interaction inhibits the transcriptional activity of the AR, preventing the expression of genes that drive prostate cancer cell growth and proliferation. A key advantage of targeting the NTD is the potential to overcome resistance mechanisms that arise from mutations in the AR ligand-binding domain (LBD) or the expression of AR splice variants (like AR-V7) that lack the LBD.
Signaling Pathway of this compound's Action
Caption: Androgen Receptor Signaling and this compound Inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (EPI-7386) from preclinical studies.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Reporter Gene Assay | LNCaP | IC50 | 421 nM | [1] |
| Cell Viability | LNCaP | EC50 | 1-5 µM (estimated) | [2][5] |
| Cell Viability | 22Rv1 (AR-V7 positive) | EC50 | 1-5 µM (estimated) | [2][6] |
| Target Engagement (CETSA) | LNCaP (Full-length AR) | Thermal Shift | Yes | [2][7] |
| Target Engagement (CETSA) | LNCaP95 (AR-V7) | Thermal Shift | Yes | [2] |
Experimental Protocols
AR Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit androgen-induced AR transcriptional activity.
Workflow:
Caption: Luciferase Reporter Gene Assay Workflow.
Protocol:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
Seed LNCaP cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Transfect the cells with a luciferase reporter plasmid containing an androgen response element (ARE), such as the pGL3-PSA-Luc reporter, using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
-
Treatment:
-
After 24 hours, replace the medium with phenol red-free RPMI-1640 containing 5% charcoal-stripped FBS (cs-FBS) to deplete androgens.
-
Incubate for another 24 hours.
-
Prepare serial dilutions of this compound in cs-FBS medium.
-
Treat the cells with the this compound dilutions for 1-2 hours before adding a synthetic androgen like Dihydrotestosterone (DHT) at a final concentration of 1 nM.
-
-
Luminescence Measurement:
-
After 24-48 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of prostate cancer cells.
Protocol:
-
Cell Plating: Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Compound Treatment:
-
Allow the cells to attach overnight.
-
Prepare serial dilutions of this compound in the appropriate growth medium.
-
Replace the existing medium with the medium containing the this compound dilutions.
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or a tetrazolium-based assay (e.g., MTS or XTT).
-
Follow the manufacturer's protocol to measure cell viability.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of this compound concentration to determine the EC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a target engagement assay that measures the binding of a ligand to its target protein in a cellular environment.
Protocol:
-
Cell Treatment:
-
Culture prostate cancer cells (e.g., LNCaP for full-length AR, LNCaP95 for AR-V7) to near confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Treat the cell suspension with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of soluble AR in the supernatant by Western blotting using an AR-specific antibody.
-
-
Data Analysis:
-
Plot the amount of soluble AR as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
This assay determines if this compound can inhibit the binding of AR to the regulatory regions of its target genes.
Protocol:
-
Cell Treatment and Cross-linking:
-
Culture prostate cancer cells (e.g., LNCaP) and treat with this compound followed by androgen stimulation (e.g., 10 nM DHT) for 1-2 hours.
-
Cross-link protein-DNA complexes by adding formaldehyde to the culture medium.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for AR or a negative control IgG overnight.
-
Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
-
DNA Purification and qPCR:
-
Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Perform quantitative PCR (qPCR) using primers specific for the androgen response elements (AREs) of known AR target genes (e.g., KLK3 (PSA), TMPRSS2).
-
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA relative to the input DNA.
-
Compare the enrichment of AR at the target gene promoters in this compound-treated versus untreated cells.
-
Complementary Nature of the Assays
The described assays provide a multi-faceted approach to characterizing the activity of this compound, with each assay offering unique and complementary information.
Caption: Logical Relationship of Complementary Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Masofaniten Clinical Trial Discontinuation: A Technical Overview
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discontinuation of the Masofaniten (formerly EPI-7386) clinical trial. The information is presented in a question-and-answer format to address specific issues and provide clarity on the data and protocols associated with this decision.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound Phase 2 clinical trial?
The Phase 2 clinical trial (NCT05075577) for this compound in combination with enzalutamide was terminated due to a low likelihood of meeting its prespecified primary endpoint.[1][2][3][4][5][6] This decision was based on a planned futility analysis of interim data.[1][2][3][4][5][6]
Q2: What did the interim futility analysis reveal about the efficacy of this compound?
The interim analysis showed that the combination of this compound and enzalutamide did not provide a clear efficacy benefit over enzalutamide monotherapy.[3][4][5][6] The enzalutamide single-agent arm performed better than historical controls and was comparable to the combination arm, making it unlikely that the study would achieve its primary endpoint.[1][6]
Q3: Were there any safety concerns that led to the trial's termination?
No, the discontinuation was not due to safety concerns. The combination of this compound and enzalutamide was reported to be well-tolerated, with no new safety signals emerging during the trial.[1][2][3][4][6] The safety profile was consistent with previous Phase 1 studies.[3][4]
Q4: What was the mechanism of action for this compound?
This compound is a first-in-class, orally bioavailable, second-generation inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR).[7][8][9][10] By binding to the NTD, it aimed to disrupt AR signaling, which is a primary driver of prostate cancer growth.[7][8][9] This mechanism was intended to be effective even in the presence of resistance mechanisms related to the ligand-binding domain of the AR.[11]
Q5: What will happen to other clinical trials involving this compound?
ESSA Pharma has announced plans to terminate other remaining company-sponsored and investigator-sponsored clinical studies evaluating this compound, both as a monotherapy and in combination with other agents.[1][6]
Quantitative Data Summary
The following table summarizes the key efficacy data from the interim analysis of the Phase 2 trial which prompted its discontinuation.
| Efficacy Endpoint | This compound + Enzalutamide Arm | Enzalutamide Monotherapy Arm |
| Primary Endpoint: PSA90 Response | 64% | 73% |
| Secondary Endpoint: PSA50 Response | 88% | 87% |
| PSA50 Response Rate at 90 Days | 93% | 86% |
| PSA90 Response Rate at 90 Days | 67% | 71% |
Data sourced from interim analysis of the NCT05075577 trial.[1][2]
Experimental Protocols
Phase 2 Clinical Trial (NCT05075577) Methodology
-
Study Design: This was an open-label, two-arm, randomized (2:1) Phase 2 clinical trial.[1][4][5]
-
Patient Population: The trial enrolled patients with metastatic castration-resistant prostate cancer (mCRPC) who were naïve to second-generation anti-androgens.[1][2] Patients were required to have an ECOG performance score of 0 or 1 and adequate organ function.[1]
-
Treatment Arms:
-
Planned Enrollment: The study intended to enroll approximately 120 patients, with 80 in the combination arm and 40 in the monotherapy arm.[2][5] The interim analysis that led to the trial's termination included 52 of the planned patients.[1]
-
Primary Endpoint: The primary endpoint was the proportion of patients achieving a prostate-specific antigen (PSA) decline of 90% or greater (PSA90).[1][3]
-
Secondary Endpoints: Secondary endpoints included the proportion of patients achieving a PSA50 response, PSA50 and PSA90 response rates at 90 days, and time-to-event measures.[1][3][5]
Visualizations
Caption: Targeted signaling pathways of this compound and Enzalutamide in prostate cancer.
Caption: Workflow of the this compound Phase 2 clinical trial leading to its discontinuation.
References
- 1. urologytimes.com [urologytimes.com]
- 2. onclive.com [onclive.com]
- 3. xtalks.com [xtalks.com]
- 4. ESSA Pharma halts Phase II study in prostate cancer treatment [clinicaltrialsarena.com]
- 5. ESSA Pharma Announces Termination of Phase 2 Study Evaluating this compound Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]
- 6. urotoday.com [urotoday.com]
- 7. This compound | C24H24Cl2N4O4S | CID 146484310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. onclive.com [onclive.com]
Technical Support Center: Targeting the Androgen Receptor N-Terminal Domain
Welcome to the technical support center for researchers, scientists, and drug development professionals working on targeting the N-terminal domain (NTD) of the androgen receptor (AR). This resource provides troubleshooting guidance and answers to frequently asked questions related to the unique challenges of targeting this intrinsically disordered region.
Frequently Asked Questions (FAQs)
Q1: Why is the AR N-terminal domain considered such a challenging drug target?
A: The primary challenge lies in its structure. The AR-NTD is an intrinsically disordered domain, meaning it lacks a stable, defined three-dimensional structure like conventional drug targets.[1][2] This structural plasticity prevents the formation of well-defined binding pockets that are typically exploited in structure-based drug design.[3] Consequently, traditional high-throughput screening and computational methods are less effective.[1]
Q2: What is the significance of the Activation Function-1 (AF-1) region within the NTD?
A: The AF-1 region, located within the NTD, is essential for the AR's transcriptional activity.[1][3] Unlike other steroid hormone receptors, the AR's transactivation function is largely dependent on this ligand-independent AF-1 domain.[1] Inhibiting the AF-1 region can block the transcriptional activities of all AR species, including full-length AR and splice variants.[1][4] Key sub-regions within AF-1, such as Tau-1 and Tau-5, are critical for interactions with co-activator proteins and the general transcription machinery.[5]
Q3: How do AR splice variants contribute to therapy resistance, and why is targeting the NTD a viable strategy to overcome this?
A: Many AR splice variants (AR-Vs) that emerge during prostate cancer progression lack the C-terminal ligand-binding domain (LBD).[3][6] These variants are constitutively active and do not respond to conventional anti-androgen therapies that target the LBD.[3][7] Since all AR-Vs retain the NTD, which is required for their activity, developing drugs that target the NTD is a promising strategy to inhibit both full-length AR and these resistance-conferring splice variants.[3][8]
Q4: What are the main classes of molecules being investigated as AR-NTD inhibitors?
A: Several classes of molecules are under investigation. These include:
-
Small molecules: Compounds like the EPI-001 family (and its derivatives like EPI-506 and EPI-7386), sintokamides, and others have been identified through various screening methods.[3][9][10] Some of these, such as EPI-001, have been shown to bind covalently to the NTD.[9]
-
Peptides: Chlorinated peptides, known as sintokamides, isolated from marine sponges have shown inhibitory activity against the AR NTD.[3]
-
Bispecific Antibodies: Agents like 3E10-AR441 are designed to bind to both DNA (to enter the nucleus) and the AR NTD, thereby inhibiting AR signaling.[3]
-
BET Inhibitors: Compounds like JQ1 indirectly target AR-NTD function by inhibiting BRD4, a co-regulator protein that interacts with the AR NTD to facilitate transcription.[3]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Issue 1: Low Binding Affinity or Inconsistent Results in Binding Assays
Possible Cause & Troubleshooting Steps:
-
Intrinsically Disordered Nature of NTD: The lack of a stable pocket can lead to transient and weak interactions.
-
Solution: Consider using biophysical methods sensitive to weak interactions, such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Saturation Transfer Difference NMR) or Surface Plasmon Resonance (SPR).
-
Solution: Employing covalent inhibitors can overcome low-affinity issues by forming a stable bond with the target.[9]
-
-
Protein Aggregation: Recombinant AR-NTD can be prone to aggregation, leading to inconsistent results.
-
Solution: Optimize protein purification and storage conditions. Use fresh protein preparations for each experiment and confirm monodispersity using techniques like dynamic light scattering (DLS).
-
-
Assay Conditions: The binding affinity of intrinsically disordered proteins can be highly sensitive to buffer conditions (pH, salt concentration).
-
Solution: Systematically screen different buffer conditions to find the optimal environment for your binding assay.
-
Issue 2: Discrepancy Between In Vitro Binding and Cell-Based Assay Activity
Possible Cause & Troubleshooting Steps:
-
Cell Permeability: The compound may have poor cell membrane permeability.
-
Solution: Assess compound permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the compound to improve its physicochemical properties if necessary.
-
-
Off-Target Effects: The compound's activity in cell-based assays might be due to off-target effects rather than direct AR-NTD inhibition.
-
Compound Metabolism: The compound could be rapidly metabolized within the cell.
-
Solution: Co-administer with metabolic inhibitors in initial experiments or analyze compound stability in cell lysates over time using LC-MS. The sintokamide SINT1, for instance, has a short half-life, making cell-based transcriptional activity assays crucial for monitoring its potency.[1]
-
Issue 3: Difficulty in High-Throughput Screening (HTS)
Possible Cause & Troubleshooting Steps:
-
Lack of a Direct Functional Assay: The disordered nature of the NTD makes it difficult to develop a simple, direct binding HTS assay.
-
Solution: Utilize cell-based functional assays. A common approach is to use a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter in a relevant cell line.[11][12] This measures the downstream effect of AR transactivation.
-
Solution: Develop a high-throughput screen using a constitutively active AR splice variant (e.g., AR-V7) to specifically identify inhibitors that do not depend on the LBD.[12]
-
Quantitative Data Summary
The following table summarizes quantitative data for selected small molecules targeting the AR-NTD.
| Compound | Assay Type | Target/Cell Line | Potency (IC50 / KD) | Reference |
| (S)-niphatenone B | Functional Transcriptional Assay | Full-length AR | ~6 µM | [1] |
| SC428 | Transcriptional Activation | AR-V7 | 0.42 µM | [7][13] |
| SC428 | Transcriptional Activation | AR-v567es | 1.31 µM | [7][13] |
| SC428 | Surface Plasmon Resonance (SPR) | AR-NTD | K D = 75 µM | [13] |
| VPC-220010 | PSA Secretion | LNCaP cells | 0.91 µM | [14] |
| EPI-001 | PSA Secretion | LNCaP cells | > 25 µM | [14] |
| Compound 16 | AR-v Activity | PC3 cells (transfected) | ~6.3 µM (35% inhib. @ 10µM) | [15] |
| Enzalutamide | AR-v Activity | PC3 cells (transfected) | Inactive | [15] |
| JJ-450 | PSA-luciferase induction | GFP-ARv7:PC3 cells | ~1-10 µM range | [16] |
Key Experimental Protocols
Cell-Based Luciferase Reporter Assay for AR-NTD Activity
This assay measures the transcriptional activity of the AR or its variants.
Principle: A reporter plasmid containing a luciferase gene downstream of an androgen-response element (ARE) is introduced into prostate cancer cells. Inhibition of AR-NTD function will lead to a decrease in luciferase expression, which is measured as a reduction in luminescence.
Methodology:
-
Cell Culture: Plate prostate cancer cells (e.g., LNCaP for full-length AR, or PC3 cells engineered to express AR-V7) in 96-well plates.[12]
-
Transfection (if necessary): Co-transfect cells with an ARE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: Add test compounds at various concentrations to the wells. Include appropriate controls (e.g., vehicle, positive control inhibitor).
-
Incubation: Incubate cells for 24-48 hours. If studying full-length AR, add an androgen like dihydrotestosterone (DHT) to stimulate activity.[11]
-
Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against compound concentration to determine the IC50 value.
Immunoprecipitation (IP) to Confirm Target Engagement
This protocol is used to verify that a compound can bind to the AR (full-length or splice variant) within a cellular context.
Principle: The AR protein is captured from cell lysate using a specific antibody. If the test compound binds to the AR, it will be pulled down along with the protein and can be detected.
Methodology:
-
Cell Treatment: Treat prostate cancer cells (e.g., VCaP, 22Rv1) with the test compound or vehicle control for a specified time.[3]
-
Cell Lysis: Harvest and lyse the cells in a suitable IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-AR antibody (targeting the NTD) overnight at 4°C.
-
Capture: Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluate by Western blot using an antibody against the AR to confirm that both full-length AR and AR-Vs were successfully pulled down in the compound-treated sample.[3]
Visualizations
Caption: Challenges in targeting the intrinsically disordered AR N-Terminal Domain.
Caption: A typical experimental workflow for identifying and validating AR-NTD inhibitors.
References
- 1. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]
- 2. N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the N-Terminal Domain of the Androgen Receptor: A New Approach for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Order within a Disordered Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of drugs that directly target the intrinsically disordered region of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. The androgen receptor amino-terminal domain: structure, function and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to Masofaniten in vitro
Welcome to the technical support center for Masofaniten. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming in vitro resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of specific mutant forms of the Epidermal Growth Factor Receptor (EGFR), including those with the T790M mutation. It functions by covalently binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, thereby irreversibly inhibiting its downstream signaling.
Q2: We are observing a gradual loss of sensitivity to this compound in our long-term cell culture. What are the common mechanisms of acquired resistance?
Acquired resistance to this compound in vitro can arise from several mechanisms. The most frequently observed is the emergence of a C797S mutation in the EGFR gene, which prevents the covalent binding of this compound. Other mechanisms include the amplification of alternative receptor tyrosine kinases (RTKs) such as MET or HER2, leading to bypass signaling, or the activation of downstream signaling molecules like RAS or RAF.
Q3: Can we prevent the emergence of resistance in our cell lines?
While completely preventing resistance is challenging, certain strategies can delay its onset. These include using the lowest effective concentration of this compound, avoiding prolonged continuous culture without re-evaluating sensitivity, and considering combination therapies with inhibitors of potential bypass pathways from the outset of the experiment.
Troubleshooting Guide: Overcoming this compound Resistance
Issue: My this compound-sensitive cell line (e.g., PC-9) has developed resistance, confirmed by a rightward shift in the dose-response curve.
Step 1: Confirm the Resistance Mechanism
Before attempting to overcome resistance, it is crucial to identify the underlying molecular mechanism.
-
Hypothesis 1: On-target resistance (e.g., C797S mutation).
-
Action: Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain in the resistant cell line to check for mutations at the C797 residue.
-
-
Hypothesis 2: Bypass pathway activation (e.g., MET amplification).
-
Action: Conduct a Western blot to assess the phosphorylation levels of alternative RTKs (e.g., p-MET, p-HER2) and downstream effectors (e.g., p-AKT, p-ERK). Alternatively, a phospho-RTK array can provide a broader view of activated pathways.
-
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying and addressing this compound resistance.
Step 2: Implement a Strategy to Overcome Resistance
Based on the identified mechanism, a targeted approach can be employed.
-
If a C797S mutation is confirmed:
-
This compound, as a third-generation inhibitor, will be ineffective. The recommended strategy is to switch to a fourth-generation, allosteric EGFR inhibitor that does not require binding to C797.
-
-
If MET amplification is detected:
-
A combination therapy of this compound with a MET inhibitor (e.g., Crizotinib, Capmatinib) is often effective in restoring sensitivity. This dual blockade prevents the bypass signaling mediated by MET.
-
Signaling Pathway in MET-Mediated Resistance
Caption: MET amplification bypasses this compound's inhibition of EGFR.
Quantitative Data Summary
The following tables summarize typical data seen when comparing this compound-sensitive and resistant cells.
Table 1: IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Genetic Background | This compound IC50 (nM) |
| PC-9 | EGFR del19 | 12 ± 2.1 |
| PC-9-MR | EGFR del19, MET Amp | 1500 ± 120 |
| H1975 | EGFR L858R/T790M | 15 ± 3.5 |
| H1975-CR | EGFR L858R/T790M/C797S | >10,000 |
Table 2: Efficacy of Combination Therapy in MET-Amplified Resistant Cells (PC-9-MR)
| Treatment | Concentration | % Cell Viability (72h) |
| Vehicle Control | - | 100% |
| This compound | 100 nM | 92% ± 5.1% |
| MET Inhibitor (Crizotinib) | 200 nM | 85% ± 4.3% |
| This compound + MET Inhibitor | 100 nM + 200 nM | 25% ± 3.8% |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay to Determine IC50
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Concentrations should span a range from 0.1 nM to 10 µM.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve to determine the IC50.
Protocol 2: Western Blot for Phospho-MET
-
Cell Lysis: Treat this compound-resistant cells with this compound (100 nM) for 6 hours to inhibit EGFR signaling. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MET (Tyr1234/1235) and total MET, diluted in blocking buffer. A loading control like β-actin should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
limitations of Masofaniten in clinical settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Masofaniten (EPI-7386), a first-in-class, orally bioavailable inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR). This compound was investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). Although its clinical development was discontinued, this resource provides valuable data and protocols from its preclinical and clinical investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the androgen receptor's N-terminal domain (NTD).[1] Unlike traditional antiandrogen therapies that target the ligand-binding domain (LBD), this compound binds to the transactivation unit 5 (Tau-5) within the activation function-1 (AF-1) region of the NTD.[2][3] This binding disrupts the interaction of the AR with essential coactivators, thereby inhibiting AR-mediated gene transcription.[4] This mechanism of action is independent of the LBD, making it potentially effective against AR splice variants that lack the LBD.[4]
Q2: Why was the Phase II clinical trial for this compound discontinued?
The Phase II study (NCT05075577), which evaluated this compound in combination with enzalutamide versus enzalutamide alone, was terminated due to a low probability of meeting its primary endpoint. An interim futility analysis revealed that the combination therapy did not show a clear efficacy benefit over enzalutamide monotherapy.
Q3: What were the key efficacy findings from the clinical trials?
In the Phase I dose-escalation portion of the study, the combination of this compound and enzalutamide showed promising antitumor activity. However, the interim analysis of the Phase II trial did not show a significant improvement with the addition of this compound to enzalutamide.
Phase I Efficacy Data (Combination Therapy) [1][5]
| Efficacy Endpoint | Result |
| PSA50 Response | 88% of patients |
| PSA90 Response | 81% of patients |
| PSA90 in < 90 days | 69% of patients |
| PSA < 0.2 ng/mL | 63% of patients |
Phase II Interim Efficacy Data
| Efficacy Endpoint | This compound + Enzalutamide | Enzalutamide Monotherapy |
| PSA90 Response | 64% | 73% |
| PSA50 Response | 88% | 87% |
| PSA50 Response at 90 days | 93% | 86% |
| PSA90 Response at 90 days | 67% | 71% |
Q4: What were the most common adverse events observed with this compound?
In clinical trials, this compound, particularly in combination with enzalutamide, was generally well-tolerated. The most frequently reported adverse events were Grade 1 and 2, and consistent with androgen receptor inhibition or gastrointestinal irritation.[1][5]
Common Adverse Events (Grade 1/2) [1][5]
| Adverse Event |
| Fatigue |
| Hypertriglyceridemia |
| Hypercholesterolemia |
| Diarrhea |
A Grade 3 maculo-papular rash was observed in one patient in the Phase I trial, which was considered possibly related to the combination treatment.[1]
Q5: What is the key pharmacokinetic interaction to be aware of when working with this compound?
Co-administration of enzalutamide, a potent inducer of the CYP3A4 enzyme, reduces the plasma exposure of this compound. To mitigate this, a twice-daily (BID) dosing of this compound was evaluated and found to maintain clinically relevant drug concentrations. This compound did not appear to significantly affect the pharmacokinetics of enzalutamide.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Potential Cause | Suggested Solution |
| Low or no inhibition of AR activity | Incorrect cell line: The cell line used may not express the androgen receptor or may express a variant not sensitive to NTD inhibition. | Use AR-positive prostate cancer cell lines such as LNCaP, VCaP, or 22Rv1. Confirm AR expression via Western blot or qPCR. |
| Compound degradation: this compound may be unstable in the cell culture media over the course of the experiment. | Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in the media before analysis. | |
| Low compound concentration: The concentration of this compound used may be insufficient to inhibit AR activity. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay. | |
| High background signal | Non-specific binding: this compound may be binding to other cellular components, leading to off-target effects. | Include appropriate negative controls, such as an AR-negative cell line (e.g., PC-3, DU145) to assess non-specific effects. |
| Assay interference: The compound may interfere with the detection method (e.g., luciferase reporter). | Run a control with the assay reagents and this compound in the absence of cells to check for direct interference. | |
| Variability between replicates | Inconsistent cell seeding: Uneven cell distribution in multi-well plates can lead to variable results. | Ensure proper cell suspension and mixing before and during plating. Allow plates to sit at room temperature for a short period before incubation to promote even cell settling. |
| Edge effects: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
Experimental Protocols
Prostate-Specific Antigen (PSA) Secretion Assay
This protocol is for measuring the effect of this compound on androgen-induced PSA secretion from prostate cancer cells.
Materials:
-
AR-positive prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS
-
Dihydrotestosterone (DHT)
-
This compound
-
PSA ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 1 x 10^4 cells/well in complete medium and allow them to attach overnight.
-
Androgen Deprivation: Replace the medium with a medium containing 5% charcoal-stripped FBS and incubate for 24 hours to starve the cells of androgens.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Androgen Stimulation: Add a final concentration of 1 nM DHT to the wells (except for the negative control).
-
Incubation: Incubate the plates for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
PSA Quantification: Measure the PSA concentration in the supernatant using a commercial PSA ELISA kit according to the manufacturer's instructions.
Androgen Receptor Co-Immunoprecipitation (Co-IP)
This protocol is designed to assess the effect of this compound on the interaction between the androgen receptor and its coactivators.
Materials:
-
Prostate cancer cells (e.g., VCaP)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against Androgen Receptor (for immunoprecipitation)
-
Antibody against a known AR coactivator (e.g., SRC-1, p300/CBP)
-
Protein A/G magnetic beads
-
This compound
-
DHT
Methodology:
-
Cell Culture and Treatment: Culture VCaP cells to 80-90% confluency. Treat the cells with this compound or vehicle control for 4-6 hours, followed by stimulation with 10 nM DHT for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Co-IP lysis buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Transfer the supernatant to a new tube and pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation: Remove the beads and add the anti-AR antibody to the pre-cleared lysate. Incubate overnight at 4°C on a rotator.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the AR and the coactivator of interest.
Visualizations
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News - this compound (EPI-7386) - LARVOL VERI [veri.larvol.com]
- 4. Targeting the N-Terminal Domain of the Androgen Receptor: A New Approach for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESSA Pharma Updates Phase 1 this compound (EPI-7386) Data at 2024 ASCO GU Symposium [synapse.patsnap.com]
unexpected side effects of Masofaniten in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Masofaniten (EPI-7386), particularly in the context of its clinical trials for metastatic castration-resistant prostate cancer (mCRPC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable small molecule that functions as a selective inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR).[1] By binding to the NTD, this compound disrupts the AR signaling pathway, which is a primary driver of prostate cancer growth.[1][2][3] This mechanism is distinct from traditional antiandrogens that target the ligand-binding domain (LBD) of the AR.
Q2: What were the most frequently observed side effects of this compound in combination with enzalutamide in clinical trials?
A2: In the Phase 1/2 clinical trial (NCT05075577), the combination of this compound and enzalutamide was generally well-tolerated. The most common adverse events were Grade 1 and 2, and were typically related to either androgen receptor (AR) inhibition or gastrointestinal tract irritation.[4][5] These side effects were largely consistent with the known safety profile of enzalutamide monotherapy.[6][7]
Q3: Were there any unexpected or severe adverse events reported in the clinical trials?
A3: Yes, an unexpected Grade 3 maculopapular rash was observed in one patient in Cohort 4 of the Phase 1 study. This event was considered a dose-limiting toxicity (DLT) and was deemed likely related to the combination treatment of this compound and enzalutamide.[4][6][8]
Q4: Why was the Phase 2 clinical trial of this compound (NCT05075577) discontinued?
A4: The Phase 2 trial was terminated following a pre-specified futility analysis. The analysis indicated a low probability of the study meeting its primary endpoint, which was a statistically significant improvement in prostate-specific antigen (PSA) response of at least 90% (PSA90) for the this compound and enzalutamide combination compared to enzalutamide alone.[9][10][11] The discontinuation was not due to new or unexpected safety signals.[9][10]
Troubleshooting Guides for Unexpected Side Effects
This section provides guidance on managing potential unexpected side effects that may be encountered during experiments with this compound.
Issue 1: Subject presents with a skin rash.
-
Question: A subject in our study has developed a maculopapular rash. How should we proceed?
-
Answer:
-
Assess Severity: Grade the rash according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). A Grade 3 rash was reported as a dose-limiting toxicity in the NCT05075577 trial.[4][8]
-
Evaluate Potential Causes: While a maculopapular rash can be a drug-related adverse event, other potential causes such as infections or other allergic reactions should be ruled out.
-
Management: For mild to moderate rashes (Grade 1-2), symptomatic treatment with topical corticosteroids and/or oral antihistamines may be considered. For severe rashes (Grade 3 or higher), dose interruption or discontinuation of this compound should be strongly considered, as was the case in the clinical trial.[4][8] Consultation with a dermatologist is recommended.
-
Issue 2: Subject reports gastrointestinal distress.
-
Question: A subject is experiencing nausea and diarrhea. Are these known side effects of this compound?
-
Answer:
-
Acknowledge Known Side Effect: Yes, Grade 1 and 2 gastrointestinal tract irritation was one of the most frequently reported adverse events in the this compound clinical trials.[4][5]
-
Symptomatic Management: For mild to moderate symptoms, supportive care such as anti-emetics for nausea and anti-diarrheal agents may be appropriate. Ensure the subject maintains adequate hydration.
-
Dose and Administration: Evaluate the timing of drug administration in relation to meals, as this can sometimes mitigate gastrointestinal side effects.
-
Issue 3: Subject exhibits signs of fatigue.
-
Question: A subject is reporting significant fatigue. Is this an expected side effect?
-
Answer:
-
Commonly Reported: Fatigue is a common side effect associated with androgen receptor inhibitors.[12]
-
Rule out Other Causes: Investigate other potential contributing factors to fatigue, such as anemia, depression, or other comorbidities.
-
Management Strategies: Advise the subject on energy conservation techniques and encourage a balanced diet and light physical activity as tolerated. If fatigue is severe, a dose adjustment may be warranted after a thorough clinical evaluation.
-
Data Presentation
Table 1: Summary of Common Adverse Events in the this compound Phase 1/2 Trial (NCT05075577)
| Adverse Event Category | Specific Events | Grade | Frequency |
| Dermatological | Maculopapular Rash | Grade 3 | One patient (Dose-Limiting Toxicity) |
| Gastrointestinal | Nausea, Diarrhea, GI Tract Irritation | Grade 1-2 | Frequently Observed |
| Constitutional | Fatigue | Grade 1-2 | Frequently Observed |
| Metabolic | Hypertriglyceridemia, Hypercholesterolemia | Not Specified | Reported as common |
| General | Adverse events related to AR inhibition (e.g., hot flashes) | Grade 1-2 | Frequently Observed |
Experimental Protocols
Key Clinical Trial Protocol: NCT05075577
-
Title: A Phase 1/2 Study of EPI-7386 (this compound) in Combination with Enzalutamide Compared with Enzalutamide Alone in Subjects with Metastatic Castration-Resistant Prostate Cancer.[13]
-
Study Design:
-
Phase 1: A single-arm, dose-escalation study to evaluate the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound in combination with a fixed dose of enzalutamide.[13]
-
Phase 2: A two-arm, randomized (2:1), open-label study comparing the efficacy of this compound at the RP2D plus enzalutamide versus enzalutamide alone.[7][13]
-
-
Key Inclusion Criteria:
-
Key Exclusion Criteria:
-
Primary Outcome Measures:
Visualizations
Caption: Androgen Receptor Signaling Pathway and Points of Inhibition.
Caption: NCT05075577 Clinical Trial Workflow.
References
- 1. ascopubs.org [ascopubs.org]
- 2. onclive.com [onclive.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Preclinical Data Highlighting Therapeutic Potential of EPI-7386 Presented at 2019 American Urological Association Annual Meeting [newswire.ca]
- 5. urotoday.com [urotoday.com]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. urologytimes.com [urologytimes.com]
- 11. ESSA Pharma Discontinues Phase 2 Trial of this compound Plus Enzalutamide in mCRPC After Futility Analysis [trial.medpath.com]
- 12. What Are Antiandrogen Medications, and How Do They Work? - GoodRx [goodrx.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Masofaniten Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Masofaniten.
FAQs: Understanding this compound's Bioavailability
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (also known as EPI-7386) is an orally bioavailable, second-generation inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR), investigated for its potential in treating prostate cancer.[1][2] As an orally administered drug, its effectiveness is dependent on its ability to be absorbed into the bloodstream after ingestion. While described as "orally bioavailable," preclinical data for a similar compound showed an oral bioavailability of 33.6% in mice, suggesting that a significant portion of the drug may not be reaching systemic circulation.[3] Therefore, optimizing its formulation to enhance bioavailability is a critical step in its development.
Q2: What are the potential factors limiting this compound's oral bioavailability?
A2: The primary factors that can limit the oral bioavailability of a drug like this compound fall under the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability. Without specific public data on this compound's physicochemical properties, we can hypothesize potential challenges:
-
Low Aqueous Solubility: Many small molecule inhibitors are poorly soluble in water. If this compound has low solubility, its dissolution in the gastrointestinal fluids will be slow, limiting the amount of drug available for absorption.
-
Poor Intestinal Permeability: The drug must pass through the intestinal wall to enter the bloodstream. If this compound has low permeability, its ability to cross this barrier will be restricted.
-
First-Pass Metabolism: After absorption, the drug travels to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation. Clinical trial data indicates that co-administration with enzalutamide, a CYP3A4 inducer, reduces this compound's exposure, suggesting it is a substrate for this enzyme and may be susceptible to first-pass metabolism.[4][5]
Q3: I heard the clinical trials for this compound were terminated. Does this relate to its bioavailability?
A3: Yes, the Phase 2 clinical trial of this compound in combination with enzalutamide was terminated in late 2024.[6][7] However, the termination was not due to issues with its bioavailability or safety. The decision was based on a futility analysis which indicated that the combination therapy was unlikely to show a significant efficacy benefit over enzalutamide alone.[6][7] The combination was reported to be well-tolerated.[6] This development is important for researchers to be aware of, but the scientific questions around optimizing its oral delivery remain relevant for the compound itself and for the development of other drugs in its class.
Troubleshooting Guide: Experiments to Enhance this compound Bioavailability
This guide provides a structured approach to identifying and overcoming potential bioavailability hurdles for this compound.
Problem 1: Low Dissolution Rate Observed in In Vitro Testing
If initial dissolution experiments show slow or incomplete release of this compound, consider the following strategies:
| Strategy | Principle | Key Experimental Considerations |
| Particle Size Reduction | Increasing the surface area-to-volume ratio of the drug particles enhances the dissolution rate. | Employ techniques like micronization or nanosizing. Characterize particle size distribution before and after the process. |
| Amorphous Solid Dispersions | Dispersing this compound in its amorphous (non-crystalline) state within a hydrophilic polymer carrier can improve its solubility and dissolution. | Screen various polymers (e.g., PVP, HPMC). Use manufacturing methods like spray drying or hot-melt extrusion. Characterize the physical state using XRD and DSC. |
| Lipid-Based Formulations | Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract. | Screen different oils, surfactants, and co-solvents to find a stable formulation that forms a microemulsion upon dilution with aqueous media. |
| Cyclodextrin Complexation | Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of this compound. | Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD). Confirm complex formation using techniques like NMR or DSC. |
Problem 2: Poor Permeability in Caco-2 Assays
If Caco-2 permeability assays indicate low transport of this compound across the cell monolayer, investigate the following:
| Strategy | Principle | Key Experimental Considerations |
| Identify Efflux Transporter Involvement | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen. | Conduct bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux. |
| Co-administration with Permeation Enhancers | Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport. | Investigate the use of GRAS (Generally Regarded as Safe) permeation enhancers in the formulation. Evaluate their effect on Caco-2 monolayer integrity (TEER values). |
Experimental Protocols & Methodologies
In Vitro Dissolution Testing
Objective: To determine the rate and extent to which this compound dissolves from a formulation.
Apparatus: USP Apparatus 2 (Paddle) is commonly used for oral solid dosage forms.
Methodology:
-
Medium Preparation: Prepare dissolution media simulating different physiological pH conditions (e.g., pH 1.2, 4.5, and 6.8).
-
Apparatus Setup:
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the medium.
-
Equilibrate the medium to 37°C ± 0.5°C.
-
Set the paddle rotation speed (e.g., 50 or 75 rpm).
-
-
Sample Introduction: Place the this compound formulation into each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the medium.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify potential for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with TEER values above a predetermined threshold.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B): Add this compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B-A): Add this compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation and Sampling: Incubate at 37°C. At specified time points, collect samples from the receiver compartment.
-
Analysis: Determine the concentration of this compound in the samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the concentration-time profile of this compound in plasma after oral administration of different formulations and to calculate key PK parameters.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Dosing:
-
Administer the this compound formulation orally (e.g., via oral gavage) to a group of animals.
-
Administer an equivalent dose intravenously to a separate group to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration versus time.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. urologytimes.com [urologytimes.com]
- 6. xtalks.com [xtalks.com]
- 7. ESSA Pharma Announces Termination of Phase 2 Study Evaluating this compound Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]
Technical Support Center: Masofaniten and Enzalutamide Combination Therapy
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to understand the clinical development of masofaniten, particularly in the context of its combination with enzalutamide for the treatment of metastatic castration-resistant prostate cancer (mCRPC).
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for combining this compound with enzalutamide?
The rationale for combining this compound with enzalutamide was based on their distinct mechanisms of action targeting the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth.[1][2] Enzalutamide is a well-established second-generation antiandrogen that competitively inhibits the binding of androgens to the ligand-binding domain (LBD) of the AR, prevents AR nuclear translocation, and inhibits the binding of the AR to DNA.[3][4][5][6] this compound, on the other hand, is a first-in-class inhibitor that targets the N-terminal domain (NTD) of the AR.[7][8][9] The NTD is crucial for the transcriptional activity of the AR. The hypothesis was that a dual blockade of the AR at both the LBD and the NTD could lead to a more profound and durable suppression of AR signaling, potentially overcoming resistance mechanisms to LBD-targeted therapies.[2][10]
Q2: Why was the Phase 2 clinical trial of this compound in combination with enzalutamide terminated?
The Phase 2 trial (NCT05075577) was terminated after a pre-specified interim futility analysis indicated a low probability of the combination therapy meeting its primary endpoint.[11][12][13][14][15] The primary endpoint was the proportion of patients achieving a Prostate-Specific Antigen (PSA) decline of 90% or greater (PSA90). The analysis revealed that the combination of this compound with enzalutamide did not show a clear efficacy benefit over enzalutamide monotherapy.[12][15] In fact, the PSA90 response rate was numerically lower in the combination arm compared to the enzalutamide alone arm.[12][13]
Q3: What were the key efficacy results from the interim analysis of the Phase 2 trial?
The interim analysis of the Phase 2 trial showed that the addition of this compound to enzalutamide did not improve PSA response rates compared to enzalutamide alone. The key findings are summarized in the table below.
Troubleshooting Guide: Interpreting the Clinical Trial Results
Issue: The combination of this compound and enzalutamide did not demonstrate superiority over enzalutamide monotherapy.
Possible Explanations:
-
High Efficacy of Enzalutamide Monotherapy: The enzalutamide monotherapy arm in the trial performed better than historical controls, showing a higher-than-expected PSA90 response rate.[12][15] This high baseline efficacy may have made it difficult to demonstrate a statistically significant improvement with the addition of another agent.
-
Lack of Synergistic Effect: Despite the distinct mechanisms of action, the combination may not have produced a synergistic or additive anti-tumor effect in the clinical setting. The profound inhibition of the AR ligand-binding domain by enzalutamide might be the dominant driver of efficacy in this patient population, with the additional NTD inhibition by this compound providing limited incremental benefit.
-
Pharmacokinetic Interactions: While this compound did not affect enzalutamide exposure, enzalutamide, a known CYP3A4 inducer, significantly reduced this compound exposure.[10][16] Although the dosing of this compound was adjusted to compensate for this, it is possible that the achieved plasma concentrations of this compound were not sufficient to elicit a significant additional clinical effect on top of maximal AR blockade by enzalutamide.
Data Presentation
Table 1: Interim Efficacy Results from the Phase 2 Study of this compound + Enzalutamide vs. Enzalutamide Monotherapy
| Efficacy Endpoint | This compound + Enzalutamide Arm | Enzalutamide Monotherapy Arm |
| PSA90 Response Rate | 64% | 73% |
| PSA50 Response Rate | 88% | 87% |
| PSA50 Response Rate at 90 Days | 93% | 86% |
| PSA90 Response Rate at 90 Days | 67% | 71% |
Data from the interim analysis of the Phase 2 trial (NCT05075577) as reported in press releases and scientific meeting presentations.[12][13]
Experimental Protocols
Protocol: Phase 2 Clinical Trial (NCT05075577) Design
-
Study Design: A multicenter, open-label, randomized Phase 2 clinical trial.[8][12][14]
-
Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) who were naïve to second-generation antiandrogens.[8][12]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound in combination with enzalutamide or enzalutamide monotherapy.[13]
-
Treatment Arms:
-
Primary Endpoint: The proportion of patients who achieved a PSA90 response (at least a 90% decline in prostate-specific antigen from baseline).[12][13][14]
-
Secondary Endpoints: Included the proportion of patients achieving a PSA50 response, and PSA50 and PSA90 response rates at 90 days.[12][13]
Mandatory Visualizations
Caption: Mechanisms of action of enzalutamide and this compound on the androgen receptor signaling pathway.
Caption: Logical workflow of the terminated Phase 2 clinical trial of this compound and enzalutamide.
References
- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C24H24Cl2N4O4S | CID 146484310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Facebook [cancer.gov]
- 10. urotoday.com [urotoday.com]
- 11. xtalks.com [xtalks.com]
- 12. urologytimes.com [urologytimes.com]
- 13. onclive.com [onclive.com]
- 14. ESSA Pharma halts Phase II study in prostate cancer treatment [clinicaltrialsarena.com]
- 15. ESSA Pharma Ends Phase 2 Study of this compound and Enzalutamide in Metastatic Castration-Resistant Prostate Cancer [synapse.patsnap.com]
- 16. onclive.com [onclive.com]
Technical Support Center: Masofaniten (EPI-7386) Phase 2 Clinical Trial (NCT05075577)
This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinued Phase 2 clinical trial of masofaniten in combination with enzalutamide for the treatment of metastatic castration-resistant prostate cancer (mCRPC).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the this compound Phase 2 trial?
The Phase 2 trial of this compound in combination with enzalutamide was terminated due to futility.[1][2][3][4][5] An interim analysis revealed that the addition of this compound to enzalutamide was unlikely to meet the primary endpoint of a statistically significant improvement in the prostate-specific antigen (PSA) response rate of at least 90% (PSA90) compared to enzalutamide alone.[1][2][6]
Q2: Did the combination of this compound and enzalutamide show any efficacy?
The interim analysis showed that the combination therapy did not demonstrate a clear efficacy benefit over enzalutamide monotherapy.[3][4][5] The PSA90 response rate was numerically lower in the combination arm compared to the monotherapy arm.[1][2][6]
Q3: Were there any safety concerns with the this compound and enzalutamide combination?
No new safety signals were identified with the combination of this compound and enzalutamide. The combination was generally well-tolerated, and its safety profile was consistent with that observed in earlier Phase 1 studies.[1][3][4]
Q4: What was the mechanism of action for this compound?
This compound is a second-generation, orally bioavailable inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR).[7][8] By binding to the NTD, it was designed to inhibit AR activation and signaling, which is a key driver of prostate cancer growth.[7][8] This mechanism is distinct from enzalutamide, which primarily targets the ligand-binding domain of the AR.
Q5: What does the futility of this trial imply for targeting the AR N-terminal domain?
While this specific trial was unsuccessful, it does not necessarily invalidate the AR N-terminal domain as a therapeutic target. The reasons for the lack of added benefit in this combination setting are likely multifactorial and require further investigation. Preclinical data had suggested that combining NTD and ligand-binding domain inhibitors could lead to a more profound blockade of the AR pathway.[9]
Troubleshooting Guide for Experimental Design
Issue: Designing a combination therapy trial with a novel agent and an established standard of care.
Possible Cause of Futility: The control arm (standard of care) performs significantly better than historical controls, making it difficult to demonstrate a statistically significant improvement with the combination therapy. In the this compound trial, the enzalutamide monotherapy arm showed a higher-than-expected PSA90 response rate.[3][4]
Troubleshooting Steps:
-
Re-evaluate Historical Data: Ensure that the historical data used for power calculations are recent and relevant to the specific patient population being enrolled.
-
Incorporate a Robust Control Arm: A concurrent, randomized control arm, as was used in this trial, is crucial for a definitive assessment of the combination's efficacy.
-
Consider Adaptive Trial Designs: Employing an adaptive design could allow for modifications to the trial, such as sample size re-estimation, based on interim data.
-
Investigate Potential Drug Interactions: Preclinical and Phase 1 studies should thoroughly evaluate any pharmacokinetic or pharmacodynamic interactions between the combination agents.
Quantitative Data Summary
Table 1: Interim Efficacy Analysis of the Phase 2 Trial of this compound and Enzalutamide
| Endpoint | This compound + Enzalutamide Arm | Enzalutamide Monotherapy Arm |
| PSA90 Response Rate | 64% | 73% |
| PSA50 Response Rate | 88% | 87% |
| 90-Day PSA90 Response Rate | 67% | 71% |
| 90-Day PSA50 Response Rate | 93% | 86% |
Data based on an interim analysis of 52 patients with at least one post-baseline PSA measurement and 41 patients with at least three months of follow-up.[1][6]
Experimental Protocols
Protocol: Phase 2 Randomized Controlled Trial of this compound with Enzalutamide (Based on NCT05075577)
1. Patient Population:
-
Inclusion Criteria: Adult males with metastatic castration-resistant prostate cancer (mCRPC) who were naïve to second-generation antiandrogens. Patients must have had an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and adequate organ function.
-
Exclusion Criteria: Prior treatment with second-generation antiandrogens.
2. Study Design:
-
An open-label, randomized, two-arm Phase 2 clinical trial.
-
Patients were randomized in a 2:1 ratio to either the combination arm or the monotherapy arm.
-
The study was planned to enroll approximately 120 patients across multiple sites in the United States, Canada, Australia, and France.[1]
3. Treatment Arms:
-
Combination Arm: this compound 600 mg administered orally twice daily, plus enzalutamide 160 mg administered orally once daily.[1]
-
Monotherapy Arm: Enzalutamide 160 mg administered orally once daily.[1]
4. Endpoints:
-
Primary Endpoint: The proportion of patients achieving a PSA decline of at least 90% (PSA90) from baseline.[2]
-
Secondary Endpoints: The proportion of patients achieving a PSA decline of at least 50% (PSA50) from baseline, and the PSA50 and PSA90 response rates at 90 days.[2]
5. Monitoring and Analysis:
-
PSA levels were measured at baseline and regularly throughout the trial.
-
Safety and tolerability were monitored through the recording of adverse events.
-
A pre-specified interim analysis was planned to assess for futility.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 9. ascopubs.org [ascopubs.org]
Validation & Comparative
A Tale of Two Inhibitors: Mechanistic Deep Dive into Masofaniten and Enzalutamide in Androgen Receptor Signaling
For Immediate Release
In the landscape of prostate cancer therapeutics, the androgen receptor (AR) remains a pivotal target. The evolution of AR inhibitors has led to sophisticated strategies to disrupt its signaling cascade. This guide provides a detailed, data-supported comparison of the mechanisms of action of two significant players: enzalutamide, a well-established second-generation AR antagonist, and masofaniten (EPI-7386), a first-in-class inhibitor targeting a distinct domain of the AR. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their differential modes of action.
Introduction to this compound and Enzalutamide
Enzalutamide is a potent, orally administered, second-generation nonsteroidal anti-androgen that targets the ligand-binding domain (LBD) of the androgen receptor.[1][2][3] It has been a cornerstone in the treatment of castration-resistant prostate cancer (CRPC).[1][3] this compound, on the other hand, represents a novel therapeutic strategy. It is a first-in-class, orally bioavailable small molecule that uniquely targets the N-terminal domain (NTD) of the AR.[4] This distinction in binding sites underpins their different mechanisms of action and potential to address drug resistance.[4]
Mechanism of Action: A Head-to-Head Comparison
The androgen receptor is a modular protein comprising several functional domains, primarily the N-terminal domain (NTD), the DNA-binding domain (DBD), a hinge region, and the C-terminal ligand-binding domain (LBD). Both this compound and enzalutamide aim to inhibit AR signaling, but they achieve this by interacting with different domains.
Enzalutamide: A Multi-pronged Attack on the LBD
Enzalutamide exerts its anti-tumor effects through a multi-faceted inhibition of the AR signaling pathway, all initiated by its high-affinity binding to the LBD.[1][2][3][5][6] Its mechanism involves three key steps:
-
Inhibition of Androgen Binding: Enzalutamide competitively binds to the LBD of the AR with a higher affinity than first-generation anti-androgens like bicalutamide.[3][5] This prevents the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).
-
Inhibition of Nuclear Translocation: By binding to the LBD, enzalutamide induces a conformational change in the AR that hinders its translocation from the cytoplasm into the nucleus.[1][2][3][5][6]
-
Inhibition of DNA Binding and Coactivator Recruitment: For any AR that does manage to translocate to the nucleus, enzalutamide further impairs its ability to bind to androgen response elements (AREs) on the DNA and to recruit necessary coactivators for gene transcription.[1][2][3]
This compound: Targeting the "Undruggable" N-Terminal Domain
This compound's mechanism is fundamentally different as it targets the intrinsically disordered NTD of the AR.[4][7] The NTD is crucial for the transactivation and function of the AR, including the constitutively active AR splice variants (AR-Vs) that lack the LBD and are a common mechanism of resistance to LBD-targeted therapies like enzalutamide.[2][4][7][8]
The key features of this compound's mechanism include:
-
Binding to the N-Terminal Domain: this compound directly binds to the NTD of the AR.[4] This interaction is designed to inhibit the transcriptional activity of the AR, irrespective of whether the LBD is present or bound by an androgen.[9][10]
-
Overcoming LBD-Mediated Resistance: By targeting the NTD, this compound has the potential to be effective against AR-Vs, such as AR-V7, which lack the LBD and are therefore inherently resistant to enzalutamide.[1][4] Preclinical data has shown that this compound's antitumor activity was maintained in CRPC models that expressed AR-V7.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and enzalutamide, providing a comparative view of their potency.
| Parameter | This compound (EPI-7386) | Enzalutamide | Reference |
| Target Domain | Androgen Receptor N-Terminal Domain (NTD) | Androgen Receptor Ligand-Binding Domain (LBD) | [2][4] |
| IC50 (LNCaP reporter assay) | 421 nM | 0.34 µM (340 nM) | [1][11] |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams were generated using the DOT language.
Caption: Enzalutamide's mechanism of action targeting the AR ligand-binding domain.
References
- 1. onclive.com [onclive.com]
- 2. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]
- 8. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. urotoday.com [urotoday.com]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of Androgen Receptor Pathway Inhibitors and Novel Therapies in Enzalutamide-Resistant Prostate Cancer
An Analysis of Masofaniten and its Alternatives
The management of metastatic castration-resistant prostate cancer (mCRPC) that has developed resistance to second-generation androgen receptor (AR) inhibitors like enzalutamide presents a significant clinical challenge. Resistance mechanisms are complex, often involving AR modifications or activation of bypass signaling pathways.[1][2][3] This guide provides a comparative analysis of this compound, a novel N-terminal domain (NTD) AR inhibitor, against other therapeutic alternatives, supported by available clinical trial data and detailed experimental methodologies.
This compound (EPI-7386): A Novel Mechanism with a Challenging Clinical Path
This compound is a first-in-class, oral, small-molecule inhibitor that uniquely targets the N-terminal domain of the androgen receptor.[4][5] Unlike enzalutamide, which competes with androgens at the ligand-binding domain (LBD), this compound was designed to block AR transcription regardless of resistance mechanisms related to the LBD, such as point mutations or the expression of truncated AR splice variants (e.g., AR-V7).[6][7]
Preclinical data suggested that combining this compound with enzalutamide could result in a more profound blockade of the AR signaling pathway, leading to enhanced anti-tumor activity.[6][8]
Clinical Trial Data: Initial Phase 1 clinical trial results for this compound in combination with enzalutamide were promising. In patients with mCRPC naive to second-generation antiandrogens, the combination was well-tolerated and demonstrated rapid, deep, and durable reductions in prostate-specific antigen (PSA) levels.[6][9] For instance, across all dose cohorts in the Phase 1 study, 88% of evaluable patients achieved a PSA50 response (≥50% decline), and 81-88% achieved a PSA90 response (≥90% decline).[9][10]
However, ESSA Pharma announced the termination of the Phase 2 randomized controlled trial (NCT05075577) in October 2024.[5][11] The decision followed a pre-specified futility analysis which concluded that the study was unlikely to meet its primary endpoint.[11][12] The interim data showed that the enzalutamide single-agent arm performed comparably to the this compound-enzalutamide combination arm and better than historical controls.[11][13] Specifically, the PSA90 response was achieved in 64% of patients in the combination arm versus 73% in the monotherapy arm.[11]
Comparative Landscape of Alternative Therapies
With the discontinuation of the this compound trial, the focus remains on existing and other emerging therapies for patients with enzalutamide-resistant mCRPC. The primary alternatives include switching to another AR-pathway inhibitor, chemotherapy, PARP inhibitors for genetically selected patients, and radioligand therapy.
Table 1: Comparative Efficacy of Treatments in Enzalutamide-Resistant mCRPC
| Therapy | Mechanism of Action | Key Efficacy Endpoint(s) | Patient Population | Citation(s) |
|---|---|---|---|---|
| This compound + Enzalutamide | AR N-Terminal Domain Inhibitor + AR Ligand-Binding Domain Inhibitor | Phase 2 (Terminated): PSA90 response: 64% (combination) vs. 73% (enzalutamide alone). | mCRPC, 2nd-gen ARPI-naïve | [11][13] |
| Abiraterone Acetate | CYP17A1 inhibitor; blocks androgen synthesis. | Post-Enzalutamide: Limited PSA response rates (e.g., 22-26%). Median time to progression ~4-6 months. | mCRPC, post-enzalutamide | [14][15] |
| Cabazitaxel | Microtubule inhibitor (taxane chemotherapy). | CARD Trial: Median radiographic PFS: 8.0 months vs. 3.7 months for alternative ARPI. Median OS: 13.6 months vs. 11.0 months. | mCRPC, post-docetaxel and post-ARPI (abiraterone or enzalutamide) | [16][17] |
| PARP Inhibitors (e.g., Talazoparib) | Inhibits PARP enzyme, leading to cell death in tumors with Homologous Recombination Repair (HRR) gene mutations. | TALAPRO-2 Trial: (In combination with enzalutamide) Reduced risk of progression or death by 55% in HRR-mutated mCRPC vs. enzalutamide alone. | mCRPC with HRR gene mutations (e.g., BRCA1/2). | [18][19] |
| ¹⁷⁷Lu-PSMA-617 | Radioligand therapy targeting Prostate-Specific Membrane Antigen (PSMA). | ENZA-p Trial: (In combination with enzalutamide) Median PSA-PFS: 13.0 months vs. 7.8 months for enzalutamide alone. | mCRPC, PSMA-positive |[20][21][22] |
Signaling Pathways and Mechanisms of Action
The development of resistance to enzalutamide involves multiple mechanisms, including AR amplification, mutations, splice variants, and activation of bypass pathways.[1][23] The therapies discussed target these pathways at different points.
Caption: Androgen Receptor signaling pathway and points of inhibition by Enzalutamide and this compound.
Experimental Protocols
Evaluating the efficacy of novel compounds in enzalutamide-resistant prostate cancer requires robust preclinical and clinical trial designs.
A. Preclinical Efficacy Assessment in Xenograft Models
This protocol outlines a typical in vivo study to test a compound's efficacy against enzalutamide-resistant tumors.
-
Cell Line and Animal Model:
-
Use an established enzalutamide-resistant prostate cancer cell line (e.g., LNCaP-EnzR, VCaP-EnzR).
-
Implant 1-2 million cells subcutaneously into the flank of male immunodeficient mice (e.g., NSG or nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth via caliper measurements (Volume = 0.5 x Length x Width²).
-
Once tumors reach a mean volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 per group):
-
Vehicle Control (e.g., oral gavage daily)
-
Enzalutamide (e.g., 10 mg/kg, oral gavage daily)
-
Test Compound (e.g., this compound, various doses)
-
Combination Therapy (Enzalutamide + Test Compound)
-
-
-
Treatment and Monitoring:
-
Administer treatments for 21-28 days.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors for downstream analysis (e.g., Western blot for AR protein, qPCR for PSA mRNA).
-
-
Endpoint Analysis:
-
Primary endpoint: Tumor Growth Inhibition (TGI).
-
Secondary endpoints: PSA levels in serum, changes in body weight (toxicity), target engagement in tumor tissue.
-
Caption: Workflow for a preclinical xenograft study to evaluate anti-cancer compounds.
B. Clinical Trial Protocol (Phase 2 Randomized Study)
The terminated this compound trial (NCT05075577) serves as a relevant example.[8]
-
Study Design: Open-label, multicenter, 2:1 randomized controlled trial.
-
Patient Population: Patients with mCRPC on androgen deprivation therapy, naive to second-generation antiandrogens. Prior chemotherapy in the metastatic hormone-sensitive setting was permitted.
-
Intervention Arms:
-
Experimental Arm (n≈80): this compound (600 mg BID) + Enzalutamide (160 mg QD).
-
Control Arm (n≈40): Enzalutamide (160 mg QD).
-
-
Primary Endpoint: Proportion of patients achieving a PSA90 response (≥90% decline from baseline).
-
Secondary Endpoints: PSA50 response, time to PSA progression, radiographic progression-free survival (rPFS), overall survival (OS), and safety/tolerability.
-
Rationale for Termination: A pre-specified futility analysis indicated a low likelihood of meeting the primary endpoint.[12]
Conclusion
The journey of this compound highlights both the promise and the peril of developing novel cancer therapies. While its unique mechanism of targeting the AR N-terminal domain was scientifically compelling and showed encouraging early-phase activity, the combination with enzalutamide ultimately did not demonstrate a sufficient clinical benefit over enzalutamide alone in a randomized setting.[5][11]
For researchers and drug developers, this outcome underscores the high bar for improving upon established standards of care like enzalutamide. The landscape for enzalutamide-resistant mCRPC continues to evolve, with significant advances being made through alternative strategies such as chemotherapy (cabazitaxel), targeted therapies for genetically defined populations (PARP inhibitors), and novel radiopharmaceuticals (¹⁷⁷Lu-PSMA-617).[16][24][25] Future development will likely focus on biomarker-driven patient selection and combination strategies that exploit distinct, non-overlapping resistance pathways.
References
- 1. Mechanisms of enzalutamide resistance in castration-resistant prostate cancer and therapeutic strategies to overcome it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. ESSA Pharma Announces Termination of Phase 2 Study Evaluating this compound Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]
- 6. urotoday.com [urotoday.com]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
- 9. urotoday.com [urotoday.com]
- 10. urologytimes.com [urologytimes.com]
- 11. urologytimes.com [urologytimes.com]
- 12. ESSA Pharma Ends Phase 2 Study of this compound and Enzalutamide in Metastatic Castration-Resistant Prostate Cancer [synapse.patsnap.com]
- 13. ESSA Pharma Discontinues Phase 2 Trial of this compound Plus Enzalutamide in mCRPC After Futility Analysis [trial.medpath.com]
- 14. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and orteronel in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of enzalutamide following abiraterone acetate in chemotherapy-naive metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cabazitaxel Improves Progression-Free and Overall Survival in Metastatic Prostate Cancer After Progression on Abiraterone or Enzalutamide | MDedge [mdedge.com]
- 17. cancerworld.net [cancerworld.net]
- 18. aacr.org [aacr.org]
- 19. Enzalutamide–Talazoparib Combo for Advanced Prostate Cancer - NCI [cancer.gov]
- 20. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 21. Metastatic Castration-Resistant Prostate Cancer Addition of LuPSMA to Enzalutamide - The ASCO Post [ascopost.com]
- 22. onclive.com [onclive.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Oncology Compass | Congress updates and practice changing publications for Oncologist [oncologycompass.com]
- 25. Combining [177Lu]Lu-PSMA-617 and enzalutamide in metastatic castration-resistant prostate cancer: promising but with caveats for now - Muniz - AME Clinical Trials Review [actr.amegroups.org]
Head-to-Head Comparison of Masofaniten and Other Antiandrogens: A Preclinical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen deprivation therapy remains a cornerstone in the management of prostate cancer. A key strategy in this approach is the inhibition of the androgen receptor (AR), a critical driver of prostate cancer cell growth and survival. While several antiandrogens have been successfully developed and are in clinical use, the emergence of resistance necessitates the development of novel agents with distinct mechanisms of action. Masofaniten (formerly EPI-7386) is a second-generation, orally bioavailable inhibitor that uniquely targets the N-terminal domain (NTD) of the AR.[1][2][3][4][5][6][7][8][9][10] This is in contrast to established antiandrogens like enzalutamide, apalutamide, darolutamide, and bicalutamide, which all target the ligand-binding domain (LBD) of the receptor.
This guide provides a head-to-head preclinical comparison of this compound with these LBD-targeting antiandrogens. It is important to note that the clinical development of this compound was discontinued in 2024 due to a lack of significant improvement in efficacy when combined with enzalutamide in a Phase 2 trial for metastatic castration-resistant prostate cancer (mCRPC).[11] Nevertheless, a preclinical comparison remains valuable for understanding the therapeutic potential and limitations of targeting the AR NTD.
Mechanism of Action: A Tale of Two Domains
The androgen receptor is a modular protein with several functional domains. The LBD is the target of conventional antiandrogens, which competitively inhibit the binding of androgens like testosterone and dihydrotestosterone (DHT). In contrast, this compound binds to the NTD, a region critical for the transcriptional activity of the AR. This distinct mechanism of action offers the potential to overcome resistance mechanisms that arise from mutations in the LBD or from the expression of AR splice variants that lack the LBD.
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the available preclinical data for this compound and other antiandrogens in key in vitro assays. Direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
Androgen Receptor Binding and Activity
| Compound | Assay Type | Cell Line/System | IC50 / Ki | Reference |
| This compound | PSA-Luciferase Assay | - | ~535 nM (IC50) | - |
| Enzalutamide | AR Competition Binding | LNCaP | 21.4 nM (IC50) | [12] |
| Apalutamide | AR Competition Binding | - | 16 nM (IC50) | [13] |
| Darolutamide | AR Competition Binding | Rat Prostate Cytosol | 11 nM (Ki) | [14] |
| Bicalutamide | AR Competition Binding | LNCaP | 160 nM (IC50) | [12] |
| Bicalutamide | [3H]-DHT Competition | LNCaP T877A AR | 35 nM (Ki) | [3] |
Inhibition of Prostate Cancer Cell Proliferation
| Compound | Cell Line | IC50 | Reference |
| This compound | LNCaP | ~1 µM | [2] |
| Enzalutamide | LNCaP | 5.6 - 11.65 µM | [15][16] |
| Apalutamide | LNCaP | Not directly reported in searches | - |
| Darolutamide | LNCaP | 5.26 - 33.8 µM | [17][18] |
| Bicalutamide | LNCaP | 30.68 µM | [16] |
| Bicalutamide | LNCaP/AR(cs) | 0.16 µM | [19] |
In Vivo Preclinical Models
While direct head-to-head in vivo comparisons are limited, preclinical xenograft models are crucial for evaluating the anti-tumor activity of these compounds. Studies have shown that this compound can induce partial tumor growth regression in mice bearing LNCaP tumors.[20] For the comparator drugs, extensive in vivo data is available demonstrating their efficacy in various prostate cancer xenograft models. For instance, both apalutamide and darolutamide have shown significant tumor growth inhibition in LNCaP xenograft models.[21]
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-R1881) for binding to the androgen receptor.
-
Preparation of AR Source: Androgen receptors are typically obtained from the cytosol of rat ventral prostates or from prostate cancer cell lines (e.g., LNCaP) that express high levels of the receptor.
-
Incubation: A fixed concentration of the radiolabeled androgen and varying concentrations of the test compound are incubated with the AR preparation.
-
Separation of Bound and Free Ligand: The AR-ligand complexes are separated from the unbound radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry precipitation or size exclusion chromatography.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Androgen-Induced PSA Luciferase Reporter Gene Assay
This assay assesses the functional activity of the androgen receptor by measuring its ability to drive the expression of a reporter gene under the control of an androgen-responsive promoter.
-
Cell Culture and Transfection: Prostate cancer cells (e.g., LNCaP) are transiently or stably transfected with a plasmid containing the firefly luciferase gene under the control of the prostate-specific antigen (PSA) promoter, which contains androgen response elements (AREs).
-
Treatment: The transfected cells are treated with an androgen (e.g., DHT or the synthetic androgen R1881) in the presence or absence of varying concentrations of the test antiandrogen.
-
Cell Lysis and Luciferase Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the AR. The IC50 value, representing the concentration of the antiandrogen that causes a 50% reduction in androgen-induced luciferase activity, is calculated.
LNCaP Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: LNCaP cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of the test antiandrogen in a culture medium containing a low level of androgens.
-
MTT Incubation: After a set incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the antiandrogen that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Conclusion
This compound represents a novel class of antiandrogens that target the N-terminal domain of the androgen receptor. Preclinical data demonstrated its potential to inhibit AR signaling and prostate cancer cell growth. However, its clinical development was halted due to a lack of superior efficacy in combination with enzalutamide. This outcome underscores the challenges in translating preclinical findings to clinical success, particularly in the complex landscape of castration-resistant prostate cancer.
The established antiandrogens—enzalutamide, apalutamide, and darolutamide—all effectively target the ligand-binding domain of the AR and have demonstrated significant clinical benefit. The preclinical data, while not always directly comparable due to varying experimental conditions, generally show high affinity for the AR and potent inhibition of prostate cancer cell proliferation for these approved drugs.
Future research into NTD inhibitors will be crucial to determine if this therapeutic strategy can be optimized to provide a meaningful clinical advantage over existing therapies. The experience with this compound provides valuable insights for the continued development of novel antiandrogens for the treatment of prostate cancer.
References
- 1. Targeting the N-Terminal Domain of the Androgen Receptor: A New Approach for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer [mdpi.com]
- 6. urotoday.com [urotoday.com]
- 7. urotoday.com [urotoday.com]
- 8. ESSA Pharma Updates Phase 1 this compound (EPI-7386) Data at 2024 ASCO GU Symposium [synapse.patsnap.com]
- 9. urotoday.com [urotoday.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. EPI-7386 in Combination with Enzalutamide Compared with Enzalutamide Alone in Subjects with MCRPC [clin.larvol.com]
- 20. Cells and xenografts [bio-protocol.org]
- 21. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
Validating the Androgen Receptor N-Terminal Domain as a Therapeutic Target: A Comparative Guide
The Androgen Receptor (AR) is a critical driver of prostate cancer progression. For decades, therapeutic strategies have focused on inhibiting its function by targeting the C-terminal Ligand-Binding Domain (LBD). However, the emergence of resistance, often mediated by AR splice variants that lack the LBD, has necessitated a shift in focus. This guide provides a comparative analysis of targeting the AR's N-Terminal Domain (NTD), an approach that holds the potential to overcome the limitations of current therapies.
The Androgen Receptor Signaling Pathway
The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR in the cell's cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that drive cell proliferation and survival.[1][2][3]
A Tale of Two Domains: LBD vs. NTD Targeting
Therapeutic intervention in the AR pathway has historically focused on the LBD. However, the NTD, which contains the essential Activation Function-1 (AF-1) region required for transcriptional activity, presents a compelling alternative target.[4][5]
-
LBD-Targeted Therapy (e.g., Enzalutamide): These are competitive antagonists that block the binding of androgens to the LBD.[5][6] Their major limitation is their ineffectiveness against constitutively active AR splice variants (like AR-V7) that lack the LBD, a common mechanism of resistance in castration-resistant prostate cancer (CRPC).[4][7][8]
-
NTD-Targeted Therapy (e.g., Ralaniten, EPI-7386): These inhibitors bind directly to the intrinsically disordered NTD. This action disrupts the protein-protein interactions necessary to assemble the transcriptional machinery, thereby blocking AR activity.[4][6][9] Crucially, since AR splice variants retain the NTD, these drugs can inhibit both full-length AR and its truncated, resistant forms.[4][8][10]
Comparative Efficacy of AR Inhibitors
The following table summarizes quantitative data for representative LBD and NTD inhibitors, highlighting the potency and mechanism of action.
| Compound | Target Domain | Mechanism of Action | IC50 Value | Key Findings & References |
| Enzalutamide | Ligand-Binding Domain (LBD) | Competitive antagonist of androgen binding. | 0.34 µM (GRE2-luciferase assay) | Potent LBD antagonist, but inactive against LBD-lacking splice variants.[11] |
| Ralaniten (EPI-002) | N-Terminal Domain (NTD) | Binds NTD (AF-1 region), inhibiting AR transcriptional activity. | ~7.4 µM (AR transactivation) | First-in-class NTD inhibitor; active against full-length AR and AR splice variants.[12] |
| EPI-001 | N-Terminal Domain (NTD) | Covalently binds to the NTD, blocking essential protein-protein interactions. | ~6 µM (AR NTD transactivation) | Precursor to Ralaniten; demonstrates the feasibility of targeting the NTD.[6][9] |
| VPC-220010 | N-Terminal Domain (NTD) | Covalent inhibitor of the NTD; disrupts AR-coactivator interactions. | 0.7 µM (AR-eGFP transcription assay) | Shows superior activity compared to EPI-001 in inhibiting AR transcription and cell growth.[13][14] |
| SC428 | N-Terminal Domain (NTD) | Directly binds to the NTD, inhibiting both full-length AR and AR-V7. | Not specified | Potently suppresses AR-V7-mediated signaling and tumor growth in resistant models.[8][15] |
| Niphatenone B | N-Terminal Domain (NTD) | Covalently binds to the AF-1 region of the NTD. | ~6 µM (Full-length AR assay) | Natural product that inhibits both full-length AR and AR splice variants.[15] |
| NP18 (PROTAC) | N-Terminal Domain (NTD) | Binds to NTD and recruits E3 ligase, leading to AR/AR-V7 degradation. | DC50: 18 nM (AR-FL), 26 nM (AR-V7) | A highly potent PROTAC that effectively degrades both AR-FL and AR-V7.[16] |
Key Experimental Protocols for Target Validation
Validating the AR NTD as a therapeutic target involves a series of specialized assays to confirm the mechanism of action and evaluate efficacy.
Reporter Gene Assay
-
Objective: To quantify the transcriptional activity of the androgen receptor in response to inhibitors.
-
Methodology:
-
Prostate cancer cells (e.g., PC3, which lack endogenous AR) are seeded in 96-well plates.
-
Cells are co-transfected with two plasmids: one expressing the full-length AR and another containing a luciferase reporter gene downstream of androgen-responsive elements (e.g., ARR3tk-luciferase).
-
Following transfection, cells are treated with a stimulating androgen (e.g., DHT) in the presence of varying concentrations of the test compound.
-
After incubation (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luminescence relative to the control indicates inhibition of AR transcriptional activity.[14][17]
-
Mammalian Two-Hybrid (M2H) Assay
-
Objective: To confirm that a compound directly inhibits the transactivation function of the AR-NTD, independent of the LBD.
-
Methodology:
-
Cells (e.g., LNCaP) are co-transfected with a plasmid expressing the AR-NTD (amino acids 1-558) fused to a Gal4 DNA-binding domain (Gal4DBD-AR-NTD) and a second plasmid containing a luciferase reporter gene controlled by a Gal4-binding site.
-
AR-NTD transcriptional activity is induced using an agent like forskolin, which stimulates pathways that phosphorylate and activate the NTD.
-
Cells are simultaneously treated with the test compound at various concentrations.
-
Inhibition of luciferase activity demonstrates that the compound interferes directly with the NTD's ability to activate transcription.[13][14]
-
Cell Proliferation Assay
-
Objective: To determine the effect of NTD inhibitors on the growth of AR-dependent prostate cancer cells.
-
Methodology:
-
AR-dependent prostate cancer cell lines (e.g., LNCaP for androgen-sensitive, 22Rv1 for AR-V7-driven) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the test inhibitor.
-
After an incubation period of 3 to 5 days, cell viability is assessed using a colorimetric or luminescent method (e.g., MTT, CellTiter-Glo).
-
The results are used to calculate the dose-response curve and determine the concentration that inhibits cell growth by 50% (GI50).[9][12]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of an NTD inhibitor in a living organism.
-
Methodology:
-
Human prostate cancer cells (e.g., VCaP, LNCaP95) are implanted subcutaneously into castrated, immunodeficient male mice. These models are representative of CRPC and often express AR splice variants.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered systemically (e.g., via oral gavage or intravenous injection) according to a defined schedule.
-
Tumor volume is measured regularly with calipers, and serum levels of prostate-specific antigen (PSA), an AR-regulated biomarker, are monitored. A reduction in tumor growth and PSA levels indicates in vivo efficacy.[9][12]
-
Drug Discovery and Validation Workflow
The development of novel AR NTD inhibitors follows a structured pipeline from initial screening to preclinical validation.
Conclusion
Targeting the N-Terminal Domain of the androgen receptor represents a paradigm shift in the treatment of prostate cancer. This strategy directly addresses the primary mechanisms of resistance to current LBD-targeted therapies, namely the expression of AR splice variants like AR-V7.[4][13][18] While the intrinsically disordered nature of the NTD presents a significant challenge for traditional structure-based drug design, the success of compounds like Ralaniten and the development of next-generation inhibitors and degraders (PROTACs) have validated it as a druggable target.[5][15][16][19] Continued research and development in this area offer a promising path toward more durable and effective treatments for patients with advanced, castration-resistant prostate cancer.
References
- 1. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the N-Terminal Domain of the Androgen Receptor: A New Approach for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EPI-001 - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]
- 16. Discovery of a highly potent, N-terminal domain-targeting degrader of AR-FL/AR-V7 for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of drugs that directly target the intrinsically disordered region of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
Masofaniten Phase 1 and 2 Data: A Comparative Analysis in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the publicly available data from the Phase 1 and Phase 2 clinical trials of masofaniten (formerly EPI-7386), a first-in-class N-terminal domain (NTD) inhibitor of the androgen receptor (AR). The data presented here is primarily from the multicenter, open-label Phase 1/2 clinical trial (NCT05075577) evaluating this compound in combination with enzalutamide for the treatment of metastatic castration-resistant prostate cancer (mCRPC).
Executive Summary
This compound, an orally bioavailable small molecule, targets the N-terminal domain of the androgen receptor, a novel mechanism of action aimed at overcoming resistance to current AR-pathway inhibitors.[1][2] The clinical development program for this compound in combination with enzalutamide in mCRPC has recently seen a significant update with the termination of the Phase 2 trial. An interim futility analysis revealed a low likelihood of the study meeting its primary endpoint.[3][4][5]
This guide will objectively present the available data from both the Phase 1 dose-escalation and the Phase 2 randomized portion of the trial, providing a clear comparison of the findings and the ultimate outcome of the program.
Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain
This compound functions by selectively binding to the N-terminal domain (NTD) of the androgen receptor.[1][2][6] This action disrupts the AR signaling pathway, which is a primary driver of prostate cancer growth.[1][6] Unlike existing therapies that target the ligand-binding domain of the AR, this compound's unique mechanism was hypothesized to block AR transcription regardless of resistance mechanisms that can arise in the ligand-binding domain.[7][8][9] Preclinical data suggested that the combination of this compound with enzalutamide could lead to a more profound blockade of the AR pathway and enhanced antitumor activity.[8][9]
Clinical Trial Design and Methodology
The clinical evaluation of this compound in combination with enzalutamide was conducted as a single, continuous Phase 1/2 trial (NCT05075577).[1][10]
Phase 1: Dose Escalation
The primary objective of the Phase 1 portion was to evaluate the safety and pharmacokinetics of this compound co-administered with enzalutamide to establish the recommended Phase 2 combination doses (RP2CDs).[8][9] This part of the study enrolled patients with mCRPC who were receiving androgen deprivation therapy and were naïve to second-generation antiandrogens, although one prior line of chemotherapy in the metastatic hormone-sensitive setting was permitted.[1][8][11] The study evaluated escalating doses of this compound in combination with either 120 mg or 160 mg of enzalutamide once daily.[8]
Phase 2: Randomized Comparison
The Phase 2 portion was a two-arm, open-label, randomized trial designed to evaluate the antitumor activity of this compound plus enzalutamide versus enzalutamide alone.[8][9] Patients were randomized in a 2:1 ratio to receive either the combination of this compound (600mg twice-daily) and enzalutamide (160mg once-daily) or enzalutamide (160mg once-daily) as a single agent.[12] The primary endpoint for the Phase 2 study was the proportion of patients achieving a prostate-specific antigen (PSA) reduction of 90% or greater (PSA90).[3][12]
Comparative Efficacy Data
The following tables summarize the key efficacy data from the Phase 1 and the interim analysis of the Phase 2 trial.
Table 1: Phase 1 Efficacy Data (Combination Therapy)
| Efficacy Endpoint | Result | Citation(s) |
| PSA90 (≥90% PSA reduction) | 81% of patients | [1][13] |
| PSA90 in < 90 days | 69% of patients | [1][13] |
| PSA < 0.2 ng/mL | 63% of patients | [1][13] |
| PSA50 (≥50% PSA reduction) | 88% of patients | [10][13] |
| Median Time to PSA Progression | 16.6 months (data maturing) | [1] |
Data based on 16 evaluable patients from the Phase 1 dose-escalation cohorts.
Table 2: Phase 2 Interim Efficacy Data (Randomized Comparison)
| Efficacy Endpoint | This compound + Enzalutamide | Enzalutamide Monotherapy | Citation(s) |
| PSA90 (≥90% PSA reduction) | 64% | 73% | [3][5] |
| PSA50 (≥50% PSA reduction) | 88% | 87% | [3] |
| 90-day PSA90 Response Rate | 67% | 71% | [3] |
| 90-day PSA50 Response Rate | 93% | 86% | [3] |
Interim analysis included 52 patients with at least one post-baseline PSA measurement and 41 patients with at least 3 months of follow-up.[3]
Safety and Tolerability
Phase 1
In the dose-escalation phase, the combination of this compound and enzalutamide was generally well-tolerated.[1][13] The safety profile was consistent with that of enzalutamide monotherapy.[8][9] The most common adverse events were low-grade and related to androgen receptor inhibition or gastrointestinal irritation.[10] A Grade 3 rash was observed in one patient in the cohort receiving this compound 600 mg BID plus enzalutamide 160 mg QD.[8][13] No dose-limiting toxicities were identified.[13]
Phase 2
The interim analysis of the Phase 2 data indicated that the combination of this compound plus enzalutamide was well-tolerated with no new safety signals observed, and the safety profile remained consistent with previous Phase 1 studies.[3][4][12]
Pharmacokinetics
Pharmacokinetic analysis from the Phase 1 study revealed that this compound exposure was reduced by the co-administration of enzalutamide, a known CYP3A4 inducer which metabolizes this compound.[8][9] However, this compound exposure remained within a clinically relevant range, particularly with twice-daily dosing.[8][9] Importantly, this compound did not impact the exposure of enzalutamide, allowing for the use of the full approved dose of enzalutamide.[1][8]
Discontinuation of Phase 2 Trial
In late 2024, ESSA Pharma announced the termination of the Phase 2 clinical trial of this compound in combination with enzalutamide.[4][12] The decision was based on a planned interim futility analysis which indicated a low probability of the study achieving its primary endpoint of a statistically significant improvement in the PSA90 response rate for the combination therapy compared to enzalutamide alone.[3][4][5] The analysis showed that the enzalutamide monotherapy arm performed better than historical controls and was comparable to the combination arm.[4][12] Consequently, the company concluded that there was no clear efficacy benefit to adding this compound to enzalutamide in this patient population.[4][12]
Conclusion
The clinical development of this compound in combination with enzalutamide for mCRPC provided initial encouraging signs in the Phase 1 dose-escalation study, with deep and durable PSA responses. However, the randomized Phase 2 trial did not demonstrate a clear clinical benefit for the combination therapy over enzalutamide monotherapy, leading to the discontinuation of the study. The data from these trials underscores the challenges in developing new therapies for prostate cancer and the importance of randomized controlled trials to definitively assess clinical efficacy. While the unique mechanism of targeting the AR N-terminal domain was a promising strategy, in this instance, it did not translate into a superior clinical outcome when combined with a potent second-generation antiandrogen.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Facebook [cancer.gov]
- 3. onclive.com [onclive.com]
- 4. biotuesdays.com [biotuesdays.com]
- 5. ESSA Pharma Discontinues Phase 2 Trial of this compound Plus Enzalutamide in mCRPC After Futility Analysis [trial.medpath.com]
- 6. This compound | C24H24Cl2N4O4S | CID 146484310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. urotoday.com [urotoday.com]
- 12. ESSA Pharma Announces Termination of Phase 2 Study Evaluating this compound Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]
- 13. ESSA Pharma Updates Phase 1 this compound (EPI-7386) Data at 2024 ASCO GU Symposium [synapse.patsnap.com]
Comparison Guide: Cross-Resistance Between Enzalutamide and Other AR Inhibitors
An initial search for "Masofaniten" did not yield any results for an approved or investigational drug. It is possible that this is a typographical error or a very early-stage compound not yet widely reported in scientific literature. To provide a relevant comparison, it is crucial to correctly identify the drug .
Assuming the user may have intended to inquire about a known Androgen Receptor (AR) inhibitor with a similar-sounding name, we will proceed by providing a template and example data for a common AR inhibitor, Enzalutamide , to illustrate how such a comparison guide would be structured.
This guide provides a comparative analysis of cross-resistance between the second-generation androgen receptor (AR) inhibitor, Enzalutamide, and other AR-targeted therapies. The data presented is synthesized from publicly available research to assist researchers, scientists, and drug development professionals in understanding the complex landscape of AR inhibitor resistance.
Overview of Androgen Receptor Signaling and Inhibition
The androgen receptor is a nuclear receptor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and activates the transcription of genes involved in prostate cancer cell growth and survival. AR inhibitors block this process at different points.
Discontinued Masofaniten Trial: A Comparative Analysis of Final Efficacy and Safety Data in Metastatic Castration-Resistant Prostate Cancer
The Phase 2 clinical trial (NCT05075577) evaluating the novel androgen receptor (AR) inhibitor, masofaniten (formerly EPI-7386), in combination with enzalutamide for the treatment of metastatic castration-resistant prostate cancer (mCRPC) has been discontinued.[1][2][3] An interim futility analysis revealed a low probability of the study meeting its primary endpoint, leading to the termination of the trial.[1][2][3] This guide provides a comprehensive overview of the final efficacy and safety data from the trial, offering a comparison with the standard-of-care, enzalutamide, and details the experimental protocols and relevant biological pathways.
Efficacy Data Summary
The trial was designed to assess whether the addition of this compound to enzalutamide could improve outcomes for patients with mCRPC who had not previously received second-generation antiandrogens.[1] The primary efficacy endpoint was the proportion of patients achieving a prostate-specific antigen (PSA) reduction of 90% or greater (PSA90).[1][2]
The interim analysis, which prompted the trial's discontinuation, included 52 patients with at least one post-baseline PSA measurement and 41 patients who had completed a minimum of three months of follow-up.[1] The results showed that the combination of this compound and enzalutamide did not demonstrate a clear efficacy benefit over enzalutamide alone.[2][4] In fact, the enzalutamide monotherapy arm performed better than historical controls and comparably to the combination arm.[3][4]
Below is a summary of the key efficacy findings:
| Efficacy Endpoint | This compound + Enzalutamide (Combination Arm) | Enzalutamide Monotherapy (Control Arm) |
| PSA90 Response Rate | 64% | 73% |
| PSA50 Response Rate | 88% | 87% |
| 90-Day PSA90 Response Rate | 67% | 71% |
| 90-Day PSA50 Response Rate | 93% | 86% |
Safety and Tolerability
The combination of this compound and enzalutamide was reported to be well-tolerated, with no new safety signals emerging during the trial.[1][2][3] The safety profile observed was consistent with that seen in earlier Phase 1 studies of this compound.[2][4]
Experimental Protocols
Study Design: The NCT05075577 trial was a Phase 2, open-label, randomized, two-arm study.[2][3] The trial was designed to enroll approximately 120 patients with mCRPC.[1][3]
Patient Population: Eligible participants were adult males with mCRPC who were naive to second-generation antiandrogen therapies.[1][3] Patients were required to have evidence of disease progression according to the Prostate Cancer Clinical Trials Working Group 3 (PCWG3) criteria, an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and be on continuous androgen deprivation therapy.[5]
Treatment Arms:
-
Combination Arm: Patients received this compound 600 mg twice daily (BID) in combination with enzalutamide 160 mg once daily (QD).[3]
-
Monotherapy Arm: Patients received enzalutamide 160 mg once daily (QD).[3]
Patients were randomized in a 2:1 ratio, with approximately 80 patients planned for the combination arm and 40 for the monotherapy arm.[2][3]
Endpoints:
-
Primary Endpoint: The primary outcome measure was the PSA90 response rate.[1][2]
-
Secondary Endpoints: Secondary endpoints included the PSA50 response rate, 12-week PSA50 and PSA90 response rates, and time-to-event outcomes.[1] However, the time-to-event data were not mature at the time of the interim analysis.[6]
Signaling Pathway and Mechanism of Action
This compound is a first-in-class investigational oral small molecule that targets the N-terminal domain (NTD) of the androgen receptor.[2] This mechanism is distinct from that of enzalutamide, which is an androgen receptor antagonist that binds to the ligand-binding domain of the AR.[2] The rationale for combining these two agents was to achieve a more profound blockade of the AR signaling pathway, which is a key driver of prostate cancer growth.
Caption: Androgen Receptor Signaling Pathway and Drug Targets.
Experimental Workflow
The workflow for the NCT05075577 trial followed a standard clinical trial process for a Phase 2 study.
Caption: High-level workflow of the discontinued this compound Phase 2 trial.
References
- 1. ESSA Pharma Discontinues Phase 2 Trial of this compound Plus Enzalutamide in mCRPC After Futility Analysis [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. ESSA Pharma Announces Termination of Phase 2 Study Evaluating this compound Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]
- 4. ascopubs.org [ascopubs.org]
- 5. urotoday.com [urotoday.com]
- 6. EPI-7386 in Combination with Enzalutamide Compared with Enzalutamide Alone in Subjects with MCRPC [clin.larvol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
